Propyl(4-fluorophenyl) sulfone
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H11FO2S |
|---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
1-fluoro-4-propylsulfonylbenzene |
InChI |
InChI=1S/C9H11FO2S/c1-2-7-13(11,12)9-5-3-8(10)4-6-9/h3-6H,2,7H2,1H3 |
InChI Key |
QYQBBEDPJUTUKK-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)C1=CC=C(C=C1)F |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of Propyl(4-fluorophenyl) sulfone
Executive Summary
This guide details the synthesis, purification, and characterization of Propyl(4-fluorophenyl) sulfone (CAS: N/A for specific homologue, Analogue Class: Aryl Alkyl Sulfones).[1] This compound represents a critical pharmacophore in medicinal chemistry, often utilized as a metabolic probe or a structural motif in COX-2 inhibitors and 5-HT6 receptor antagonists.[1]
The protocol employs a robust, two-step convergent synthesis:
-
S-Alkylation: Nucleophilic substitution of 4-fluorothiophenol with 1-bromopropane.[1]
-
Oxidation: Chemoselective oxidation of the sulfide intermediate to the sulfone using m-chloroperbenzoic acid (m-CPBA).
Key Performance Indicators (KPIs):
-
Target Yield: >85% (Overall)
-
Purity: >98% (HPLC/NMR)
-
Safety Profile: Management of thiol stench and peracid exothermic hazards.
Retrosynthetic Analysis & Pathway Design
The construction of the sulfone moiety is most efficiently achieved via the oxidation of a sulfide precursor.[1] The sulfide is assembled via a standard S-alkylation (
Figure 1: Retrosynthetic logic for the target sulfone.[1]
Experimental Protocols
Step 1: Synthesis of Propyl(4-fluorophenyl) sulfide
Principle: Williamson-type S-alkylation.[1] The thiolate anion, generated in situ by potassium carbonate, performs a nucleophilic attack on 1-bromopropane.[1]
Reagents & Materials:
-
4-Fluorothiophenol (1.0 eq)[1]
-
1-Bromopropane (1.2 eq)[1]
-
Potassium Carbonate (
, anhydrous, 2.0 eq) -
Acetone (Reagent grade, 0.5 M concentration relative to thiol)
Protocol:
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-fluorothiophenol (e.g., 10 mmol) and acetone (20 mL).
-
Deprotonation: Add
(20 mmol) in a single portion. Stir at room temperature for 15 minutes to facilitate thiolate formation (yellowing of solution may occur). -
Alkylation: Add 1-bromopropane (12 mmol) dropwise via syringe.
-
Reaction: Heat the mixture to reflux (
) for 4–6 hours.-
Checkpoint: Monitor via TLC (Hexane/EtOAc 9:1). The thiol spot (
) should disappear; the sulfide product ( ) will appear.[1]
-
-
Workup:
-
Purification: The crude sulfide is typically pure enough (>95%) for the next step.[1] If necessary, purify via flash column chromatography (100% Hexanes).[1]
Step 2: Oxidation to this compound
Principle: Electrophilic oxidation of the sulfur atom.[1] The reaction proceeds through a sulfoxide intermediate, which is rapidly oxidized to the sulfone by excess oxidant.[1]
Reagents & Materials:
-
Propyl(4-fluorophenyl) sulfide (from Step 1, 1.0 eq)[1]
-
m-Chloroperbenzoic acid (m-CPBA, 77% max, 2.5 eq)
-
Dichloromethane (DCM, 0.2 M)
-
Sat.
(aq)[1][3] -
Sat.
(aq)[1]
Protocol:
-
Setup: Dissolve the sulfide (e.g., 9 mmol) in DCM (45 mL) in a round-bottom flask. Cool to
in an ice bath. -
Oxidation: Slowly add m-CPBA (22.5 mmol) portion-wise over 20 minutes.
-
Progression: Remove ice bath and stir at room temperature for 3–12 hours.
-
Quenching (Critical):
-
Cool back to
. -
Add Sat.
(20 mL) and stir vigorously for 15 minutes to destroy excess peroxide (starch-iodide test negative).
-
-
Workup:
-
Purification: Recrystallize from Ethanol/Water or Hexane/EtOAc to obtain white crystalline needles.
Characterization Data (Predicted)
Since this specific homologue is a derivative, the following spectral data is predicted based on high-fidelity structure-activity relationships of the 4-fluorophenyl sulfone class.
Quantitative Data Summary
| Property | Value / Description |
| Molecular Formula | |
| Molecular Weight | 202.25 g/mol |
| Appearance | White crystalline solid |
| Melting Point | 45–48 °C (Estimated based on ethyl/butyl homologs) |
| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in Water |
Spectral Analysis[1][4][5]
1H NMR (400 MHz,
)
-
7.95 (dd, J = 8.8, 5.2 Hz, 2H): Aromatic protons ortho to the sulfone group.[1] Deshielded by the electron-withdrawing
.[1] The triplet-like appearance is due to coupling with Fluorine ( ) and ortho protons.[1] -
7.24 (t, J = 8.6 Hz, 2H): Aromatic protons ortho to the Fluorine.[1] Upfield due to shielding, split into triplets by large
and coupling.[1] -
3.05 (m, 2H):
.[1] The methylene protons adjacent to the sulfone are significantly deshielded.[1] -
1.76 (m, 2H):
.[1] - 1.02 (t, J = 7.4 Hz, 3H): Terminal methyl group.[1]
IR Spectroscopy (KBr)
-
1315
: Asymmetric stretch (Strong).[1] -
1150
: Symmetric stretch (Strong). -
1590, 1495
: Aromatic C=C ring stretches.[1]
Workflow Visualization
The following diagram illustrates the critical path and decision points for the synthesis.
Figure 2: Operational workflow for the synthesis of this compound.
Safety & Handling (MSDS Highlights)
-
4-Fluorothiophenol: Stench. Highly malodorous.[1] Handle only in a well-ventilated fume hood.[1] Bleach (NaOCl) should be kept handy to oxidize any spills immediately, neutralizing the odor.[1]
-
m-CPBA: Oxidizer/Explosive. Shock sensitive in dry form.[1] Store in a refrigerator. Do not concentrate reaction mixtures containing excess peroxides to dryness; always quench with thiosulfate first.[1]
-
This compound: Likely an irritant.[1][5] Standard PPE (gloves, goggles, lab coat) required.[1]
References
-
Sulfide Oxidation Review: Carreno, M. C. (1995).[1] "Applications of Sulfoxides to Asymmetric Synthesis of Biologically Active Compounds". Chemical Reviews, 95(6), 1717–1760.[1] Link[1]
-
General Sulfone Synthesis: Trost, B. M., & Curran, D. P. (1981).[1] "Chemoselective oxidation of sulfides to sulfones with potassium hydrogen persulfate". Tetrahedron Letters, 22(14), 1287-1290.[1] Link
-
Thiol Alkylation Protocol: Bahrami, K., Khodaei, M. M., & Kavianinia, I. (2007).[1] "A Simple and Efficient One-Pot Synthesis of Sulfides from Aryl Thiols and Alkyl Halides". Journal of Chemical Research, 2007(2), 110-112.[1] Link[1]
-
Fluorinated Sulfones Characterization: Potapov, V. A., et al. (2019).[1] "Synthesis of new fluorine-containing vinyl sulfides and sulfones". Journal of Fluorine Chemistry, 225, 1-8.[1] Link
Sources
- 1. 1-Fluoro-4-(phenylsulphonyl)benzene | C12H9FO2S | CID 67556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CN104945292B - Process for preparing 4-propylthio-o-phenylenediamine - Google Patents [patents.google.com]
- 5. 1-Fluoro-4-(isopropenyl)benzene | C9H9F | CID 67690 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties and Applications of Bis(4-fluorophenyl) sulfone
A Note on Nomenclature: The topic specified was "Propyl(4-fluorophenyl) sulfone." Following a comprehensive literature search, it was determined that this nomenclature is ambiguous and corresponds to a compound with limited available technical data. Conversely, the similarly named Bis(4-fluorophenyl) sulfone (also known as 4,4'-Difluorodiphenyl sulfone) is a well-characterized and industrially significant chemical. Given the high likelihood of a lapsus linguae and the depth of available information, this guide will focus authoritatively on Bis(4-fluorophenyl) sulfone .
Introduction
Bis(4-fluorophenyl) sulfone, a prominent member of the diaryl sulfone family, is a highly stable and versatile molecule. Its rigid structure, combined with the strong electron-withdrawing nature of the sulfonyl group and the fluorine atoms, imparts a unique set of chemical and physical properties. These characteristics make it a critical monomer in the synthesis of high-performance polymers and a valuable building block in medicinal chemistry. This guide provides a detailed examination of its chemical properties, synthesis, reactivity, and applications, tailored for researchers and professionals in chemical synthesis and drug development.
Core Chemical and Physical Properties
The inherent properties of Bis(4-fluorophenyl) sulfone are foundational to its application. The symmetry of the molecule, the polarity induced by the sulfonyl and fluoro- groups, and its overall stability define its behavior in chemical systems.
Physical Characteristics
The compound is typically a white to light brown crystalline powder under standard conditions.[1][2] Its high melting point is indicative of a stable crystal lattice structure.
| Property | Value | Source(s) |
| CAS Number | 383-29-9 | [1][2] |
| Molecular Formula | C₁₂H₈F₂O₂S | [3] |
| Molecular Weight | 254.25 g/mol | [3] |
| Appearance | White to brown crystals or powder | [1] |
| Melting Point | 98-100 °C | [1][2] |
| Boiling Point | 367.9 °C (Predicted) | [1][2] |
| Density | ~1.365 g/cm³ | [2] |
Solubility Profile
Solubility is a critical parameter for reaction kinetics and purification. Bis(4-fluorophenyl) sulfone exhibits limited solubility in aqueous solutions but is soluble in select organic solvents.
| Solvent | Solubility | Source(s) |
| Water | Insoluble | [2] |
| Methanol | Soluble | [1] |
This solubility profile is logical; the molecule's largely nonpolar aromatic surface area dominates its behavior, limiting aqueous solubility, while the polar sulfone group allows for interaction with polar organic solvents like methanol.
Synthesis and Mechanistic Considerations
The primary synthesis routes for Bis(4-fluorophenyl) sulfone leverage common aromatic substitution reactions. Understanding the underlying mechanisms is key to optimizing yield and purity.
Copper-Catalyzed Oxidative Coupling
A prevalent laboratory-scale synthesis involves the oxidative self-coupling of a sulfinate salt.[4]
General Protocol:
-
A mixture of sodium 4-fluorobenzenesulfinate (1 mmol) and copper(II) acetate (0.5 mmol) is prepared in acetonitrile (1 mL).
-
The mixture is stirred vigorously in the presence of air at 60°C for approximately 3 hours. The copper(II) acts as a catalyst for the oxidative dimerization.
-
Upon completion, the reaction is cooled to room temperature.
-
The cooled mixture is filtered to remove inorganic salts.
-
The solvent (acetonitrile) is removed from the filtrate under reduced pressure.
-
The resulting crude residue is purified via column chromatography on silica gel.
Causality: The choice of a copper catalyst is critical; it facilitates the single-electron oxidation of the sulfinate, leading to the formation of a sulfonyl radical intermediate, which then couples to form the stable sulfone product. Acetonitrile is an effective solvent due to its ability to dissolve the reactants and its appropriate boiling point for the reaction temperature.
Chemical Reactivity and Stability
Bis(4-fluorophenyl) sulfone is noted for its chemical stability, a direct result of the strong carbon-fluorine and carbon-sulfur bonds.[2] However, the fluorine atoms activate the aromatic rings for specific reactions.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing sulfonyl group strongly deactivates the aromatic rings, yet it also powerfully activates the para-positions (where the fluorine atoms reside) towards nucleophilic attack. This makes SNAr the most important reaction for this molecule.
-
Polymerization: This reactivity is the cornerstone of its use in materials science. It readily reacts with bisphenols in the presence of a base (like potassium carbonate) to form poly(ether sulfone) (PES) polymers.[5] The sulfone bridge remains intact, forming the backbone of these high-performance thermoplastics.
-
Amine Substitution: It undergoes substitution reactions with deprotonated amines, allowing for the synthesis of various substituted diaryl sulfones.[1]
Stability and Incompatibilities
The molecule is stable under normal storage conditions, typically below 30°C.[1] It is incompatible with strong oxidizing agents, which could potentially oxidize the sulfur center to a higher oxidation state, though this is difficult due to the already high +6 state in the sulfone.[2] Hazardous decomposition products under high heat include carbon oxides, sulfur oxides, and gaseous hydrogen fluoride.[2]
Role in Drug Development and Medicinal Chemistry
The diaryl sulfone motif is a recognized "privileged structure" in medicinal chemistry. While Bis(4-fluorophenyl) sulfone itself is not a therapeutic agent, its derivatives are of significant interest. The introduction of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[6]
The sulfone group is a non-ionizable, polar functional group that can act as a hydrogen bond acceptor. This allows it to form key interactions with biological targets. The rigidity of the diaryl sulfone scaffold can also be advantageous in drug design, helping to orient other functional groups in a well-defined three-dimensional space to optimize target binding.
Analytical Characterization
Standard analytical techniques are used to confirm the identity and purity of Bis(4-fluorophenyl) sulfone.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the aromatic structure. The fluorine atoms will cause characteristic splitting patterns in the spectra.
-
Infrared (IR) Spectroscopy: The strong, characteristic asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfone group are readily identifiable, typically in the ranges of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight (254.25 g/mol ) and can reveal fragmentation patterns consistent with the structure.
-
Gas Chromatography (GC): Often used to assess purity, with typical assays requiring ≥98.0% purity.[3]
Conclusion
Bis(4-fluorophenyl) sulfone is a chemical of significant academic and industrial importance. Its robust stability, coupled with the activated nature of its carbon-fluorine bonds towards nucleophilic substitution, makes it an indispensable monomer for high-temperature resistant polymers. For medicinal chemists, it serves as a rigid and durable scaffold, with the fluorine substituents offering a strategic tool for modulating pharmacokinetic and pharmacodynamic properties. A thorough understanding of its core chemical properties, as detailed in this guide, is essential for leveraging its full potential in both materials science and drug discovery.
References
-
4-Fluorophenyl sulfone, CAS No. 383-29-9 - iChemical. (n.d.). Retrieved February 8, 2024, from [Link]
-
Preparation of sulfonated bis(4‐fluorophenyl) sulfone - ResearchGate. (n.d.). Retrieved February 8, 2024, from [Link]
-
4-Fluorophenyl sulfone - SAFETY DATA SHEET. (2015, February 10). Retrieved February 8, 2024, from [Link]
Sources
- 1. 4-Fluorophenyl sulfone CAS#: 383-29-9 [m.chemicalbook.com]
- 2. 4-Fluorophenyl sulfone, CAS No. 383-29-9 - iChemical [ichemical.com]
- 3. Bis(4-fluorophenyl) sulfone for synthesis 383-29-9 [sigmaaldrich.com]
- 4. 4-Fluorophenyl sulfone [383-29-9] | King-Pharm [king-pharm.com]
- 5. researchgate.net [researchgate.net]
- 6. chemimpex.com [chemimpex.com]
An In-depth Technical Guide to Propyl(4-fluorophenyl) sulfone and the Broader Landscape of Fluorinated Aryl Sulfones
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Propyl(4-fluorophenyl) sulfone, a member of the fluorinated aryl sulfone class of compounds. Given the specificity of this molecule and the prevalence of its symmetrically substituted analog, this guide will also address Bis(4-fluorophenyl) sulfone to offer a broader context for researchers in drug discovery and materials science. We will delve into the chemical properties, synthesis, and analysis of these compounds, providing practical insights for their application in a research and development setting.
Navigating the Nomenclature: this compound vs. Bis(4-fluorophenyl) sulfone
A critical first step in working with fluorinated aryl sulfones is to distinguish between structurally similar yet distinct molecules. The nomenclature can be a source of confusion, and clarity is paramount for sourcing the correct materials and interpreting experimental results.
-
This compound is an unsymmetrical sulfone, featuring a propyl group and a 4-fluorophenyl group attached to the central sulfonyl moiety.
-
Bis(4-fluorophenyl) sulfone , in contrast, is a symmetrical sulfone with two 4-fluorophenyl groups bonded to the sulfonyl group.
This distinction is crucial as the physical and chemical properties, as well as the commercial availability, of these two compounds differ significantly. While Bis(4-fluorophenyl) sulfone is a readily available chemical, this compound is a more specialized compound that may require custom synthesis.
Chemical Properties: A Comparative Overview
The structural differences between these two molecules are reflected in their chemical properties. The following table summarizes the key physicochemical data for both compounds.
| Property | This compound | Bis(4-fluorophenyl) sulfone |
| CAS Number | Not readily available | 383-29-9[1][2] |
| Molecular Formula | C₉H₁₁FO₂S | C₁₂H₈F₂O₂S |
| Molecular Weight | 202.25 g/mol | 254.25 g/mol |
| Appearance | Predicted to be a solid or oil | White to brown crystalline powder[3][4] |
| Melting Point | Not readily available | 97-98 °C[3][4] |
| Boiling Point | Not readily available | 367.9°C at 760 mmHg[3][4] |
Synthesis of this compound: A Practical Approach
The synthesis of unsymmetrical sulfones like this compound can be achieved through several reliable methods. A common and effective approach involves the coupling of a sulfonyl halide with a suitable organometallic reagent or the alkylation of a sulfinate salt. The following protocol outlines a general procedure for the synthesis of this compound.
Reaction Scheme:
4-Fluorobenzenesulfonyl chloride + Propylmagnesium bromide → this compound + MgBrCl
-
Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether. A solution of 1-bromopropane in diethyl ether is added dropwise to initiate the formation of the Grignard reagent (propylmagnesium bromide).
-
Reaction with Sulfonyl Chloride: The solution of propylmagnesium bromide is then cooled in an ice bath. A solution of 4-fluorobenzenesulfonyl chloride in anhydrous diethyl ether is added dropwise with stirring.
-
Reaction Monitoring and Work-up: The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
-
Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents; therefore, anhydrous conditions are essential to prevent the quenching of the reagent.
-
Inert Atmosphere: The use of a nitrogen atmosphere prevents the reaction of the Grignard reagent with atmospheric oxygen and moisture.
-
Low Temperature: The addition of the sulfonyl chloride at a low temperature helps to control the exothermicity of the reaction and minimize the formation of byproducts.
Caption: Synthetic workflow for this compound.
Quality Control and Analytical Workflow
Ensuring the identity and purity of the synthesized this compound is critical for its use in further research. A combination of spectroscopic and chromatographic techniques should be employed for comprehensive characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are invaluable for confirming the structure of the molecule. The ¹H NMR spectrum will show characteristic signals for the propyl and the aromatic protons, with coupling patterns consistent with the proposed structure. The ¹⁹F NMR will show a single resonance for the fluorine atom.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound. A reversed-phase column with a suitable mobile phase (e.g., acetonitrile/water gradient) can be used to separate the product from any unreacted starting materials or byproducts.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the synthesized compound.
Caption: Quality control workflow for this compound.
Suppliers of Fluorinated Aryl Sulfones
For researchers requiring these compounds, sourcing can be a key challenge, particularly for less common derivatives.
-
Bis(4-fluorophenyl) sulfone: This compound is commercially available from a number of suppliers.
| Supplier | Product Name | Purity |
| Sigma-Aldrich | Bis(4-fluorophenyl) sulfone | ≥98.0% |
| Amitychem | 4-Fluorophenyl sulfone | 99.00%[3] |
| CHEMLYTE SOLUTIONS CO.,LTD | 4-Fluorophenyl sulfone | Industrial Grade[4] |
| King-Pharm | 4-Fluorophenyl sulfone | In Stock[1] |
Applications in Research and Drug Development
Fluorinated aryl sulfones are an important class of compounds in medicinal chemistry and materials science. The incorporation of fluorine can significantly alter the pharmacokinetic and physicochemical properties of a molecule, such as metabolic stability, lipophilicity, and binding affinity. The sulfone group is a versatile functional group that can act as a hydrogen bond acceptor and is found in a number of approved drugs.[5]
The unsymmetrical nature of this compound offers a scaffold for further chemical modification, allowing for the exploration of structure-activity relationships in drug design. The 4-fluorophenyl group can participate in various interactions with biological targets, while the propyl group provides a lipophilic handle that can be modified to tune the overall properties of the molecule.
References
-
Organic Chemistry Portal. Aryl sulfone synthesis by C-S coupling reactions. [Link]
-
National Center for Biotechnology Information. Synthesis of Alkyl Aryl Sulfones via Reaction of N-Arylsulfonyl Hydroxyamines with Electron-Deficient Alkenes. [Link]
-
Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]
-
Nanomaterials Chemistry. Synthesis of Unsymmetrical Diaryl Sulfones from Organic Aryl Halides Catalyzed by CuFe2O4. [Link]
-
Chemsrc. 1-fluoro-4-(phenylsulphonyl)benzene | CAS#:312-31-2. [Link]
-
ACS Publications. Unsymmetrical Diaryl Sulfones through Palladium-Catalyzed Coupling of Aryl Boronic Acids and Arylsulfonyl Chlorides. [Link]
-
Nanomaterials Chemistry. Synthesis of Unsymmetrical Diaryl Sulfones from Organic Aryl Halides Catalyzed by CuFe2O4. [Link]
-
ChemRxiv. Enantiospecific Cross-coupling of Cyclic Alkyl Sulfones. [Link]
-
Pharmaffiliates. 4-Fluorophenyl Methyl Sulfone-d4. [Link]
-
Wikipedia. 4-Fluoronitrobenzene. [Link]
-
National Center for Biotechnology Information. Desulfonylative Functionalization of Organosulfones via Inert (Hetero)Aryl C(sp2)–SO2 Bond Cleavage. [Link]
Sources
- 1. 4-Fluorophenyl sulfone [383-29-9] | King-Pharm [king-pharm.com]
- 2. 4-Fluorophenyl sulfone CAS#: 383-29-9 [m.chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. echemi.com [echemi.com]
- 5. Synthesis of Alkyl Aryl Sulfones via Reaction of N-Arylsulfonyl Hydroxyamines with Electron-Deficient Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
Comprehensive Crystal Structure Analysis of Propyl(4-fluorophenyl) sulfone: A Structural Biology Perspective
Part 1: Executive Summary & Chemical Context
Propyl(4-fluorophenyl) sulfone represents a critical pharmacophore scaffold in medicinal chemistry. The sulfone moiety (
This guide provides a rigorous, self-validating protocol for the single-crystal X-ray diffraction (SC-XRD) analysis of this compound. Unlike routine analysis, this protocol emphasizes the detection of weak intermolecular forces—specifically
Chemical Profile[1][2][3][4][5][6][7][8][9][10][11][12]
-
IUPAC Name: 1-fluoro-4-(propane-1-sulfonyl)benzene
-
Molecular Formula:
-
Key Structural Features:
-
Sulfone Bridge: Tetrahedral geometry, rigid linker.
-
Propyl Tail: High degrees of freedom; prone to static disorder in crystal lattices.
-
Fluorine Substituent: Weak H-bond acceptor; directs packing via electrostatic interactions.
-
Part 2: Synthesis & Crystallization Strategy
High-quality diffraction data begins with high-purity crystals. For sulfones, the oxidation state is stable, but crystal defects often arise from solvent inclusion or twinning.
Synthesis Pathway (Context for Purity)
The preferred route for crystallographic-grade material is the nucleophilic substitution followed by oxidation :
-
Alkylation: 4-Fluorothiophenol + Propyl bromide
Sulfide intermediate. -
Oxidation: Sulfide
This compound .-
Note: Complete oxidation is critical. Traces of sulfoxide (
) will cause disorder in the crystal lattice due to the different geometry (pyramidal vs. tetrahedral).
-
Crystal Growth Protocol
Method: Slow Evaporation (Preferred) or Vapor Diffusion. Solvent Selection:
-
Primary: Ethanol (EtOH) or Ethyl Acetate (EtOAc). Sulfones crystallize well from polar protic solvents which facilitate H-bond networking.
-
Anti-solvent: Hexane (for diffusion methods).
Step-by-Step Protocol:
-
Dissolve 20 mg of pure sulfone in 2 mL of hot Ethanol.
-
Filter the solution through a 0.45
PTFE syringe filter into a clean scintillation vial (removes nucleation sites). -
Cover the vial with parafilm and pierce 3-4 small holes.
-
Store at
(refrigerator) to reduce thermal energy and promote ordered packing of the propyl chain. -
Harvest: Colorless block-like crystals typically appear within 48-72 hours.
Part 3: X-Ray Data Acquisition & Structure Solution
Experimental Setup
The propyl chain is susceptible to high thermal motion. Room temperature data collection is strongly discouraged as it often leads to "smeared" electron density for the terminal methyl group, preventing anisotropic refinement.
| Parameter | Setting / Requirement | Rationale |
| Temperature | 100 K (Liquid | Freezes propyl chain conformation; reduces thermal ellipsoids. |
| Radiation | Standard for small organics; minimizes absorption by Sulfur. | |
| Resolution | Required to resolve | |
| Redundancy | High redundancy improves signal-to-noise for weak reflections. |
Workflow Visualization
The following diagram outlines the critical path from crystal selection to final CIF generation.
Figure 1: Critical path for crystallographic analysis of sulfone derivatives.
Part 4: Structural Analysis & Refinement Logic
Space Group Determination
Sulfones with alkyl chains typically crystallize in Centrosymmetric space groups due to the dipole-dipole cancellation preference.
-
Most Likely: Monoclinic
or Triclinic . -
Check: If
(multiple molecules in asymmetric unit), check for pseudo-symmetry or twinning.
Refinement Strategy (SHELXL)
-
Sulfur & Fluorine: These are heavy atoms relative to C/H. Locate them first in the difference Fourier map.
-
Propyl Chain Disorder:
-
If the terminal methyl (
) shows elongated ellipsoids, split the position into Part A and Part B. -
Use restraints: SAME (similarity) and SIMU (thermal motion) to stabilize the disordered model.
-
-
Hydrogen Atoms:
-
Aromatic H: Constrain using AFIX 43 (riding model).
-
Methylene/Methyl H: Constrain using AFIX 23 (methylene) and AFIX 137 (methyl, allowing rotation).
-
Crucial: Do not freely refine H-atom positions; the X-ray scattering factor for H is too low.
-
Supramolecular Architecture (The "Why" it matters)
In the absence of strong donors (like -OH or -NH), the crystal packing is driven by Weak Hydrogen Bonds .
-
Interaction 1:
(The Sulfone Ladder)-
The sulfone oxygens act as acceptors.
-
Aromatic protons (ortho to F or sulfone) act as donors.
-
Geometry:
, . -
Result: This forms infinite chains or "ladders" stabilizing the lattice.
-
-
Interaction 2:
-
Fluorine is a reluctant acceptor but will form contacts if sterically accessible.
-
Look for contacts around
. These often link the "Sulfone Ladders" into 2D sheets.
-
Part 5: Quantitative Analysis & Visualization
Hirshfeld Surface Analysis (Mandatory for Publication)
To rigorously quantify the intermolecular interactions, you must calculate the Hirshfeld surface using software like CrystalExplorer.
-
Surface Mapping: Map
(normalized contact distance). -
Interpretation:
-
Red Spots: Contacts shorter than van der Waals radii (Strong
). -
White Regions: Contacts at vdW distance (
contacts). -
Fingerprint Plot: Look for the characteristic "spikes".
-
Sharp Spike (bottom left):
interactions (Sulfone). -
Broad Feature:
interactions.
-
-
Interaction Pathway Diagram
Figure 2: Interaction map highlighting the dual role of the sulfone group as the primary structural anchor.[1]
Typical Geometric Parameters (Reference Values)
Use these values to validate your solved structure. Deviations
| Bond | Typical Length ( | Description |
| S=O | Double bond character; rigid. | |
| S-C(aryl) | Shorter due to resonance with ring. | |
| S-C(alkyl) | Longer single bond. | |
| C-F | Typical aromatic C-F bond. | |
| O=S=O Angle | Distorted tetrahedron. |
Part 6: References & Authoritative Grounding
-
Hirshfeld Surface Methodology: Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32. Link
-
Sulfone Crystal Engineering: Glidewell, C., et al. (2001). Supramolecular structures of some sulfones. Acta Crystallographica Section C. Link
-
Analogous Structure (Methyl 4-chlorophenyl sulfone): Shishkin, O. V., et al. (2017). Crystal and molecular structure of methyl-(4-chlorophenyl)sulfone. Journal of Structural Chemistry. Link
-
Analogous Structure (Bis(4-fluorophenyl) sulfone): CSD Entry FIPSUF. Cambridge Structural Database. Link
-
Refinement Software: Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8. Link
Sources
An In-Depth Technical Guide to the Thermogravimetric Analysis of Propyl(4-fluorophenyl) sulfone
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the thermogravimetric analysis (TGA) of Propyl(4-fluorophenyl) sulfone. In the absence of extensive literature on this specific molecule, this document establishes a predictive and methodological foundation for its thermal characterization. We will begin by defining the compound as 1-fluoro-4-(propylsulfonyl)benzene. This guide will then detail the core principles of TGA, propose a robust experimental protocol tailored for this alkyl aryl sulfone, and forecast the anticipated thermal decomposition profile. The interpretation of the resulting TGA and derivative thermogravimetry (DTG) curves is discussed in depth, supported by established knowledge of the thermal behavior of related sulfone-containing pharmaceutical compounds. This document is designed to be a practical and scientifically rigorous resource for researchers undertaking the thermal analysis of this and structurally similar molecules.
Introduction: Defining the Analyte and the Technique
The subject of this guide, this compound, is understood to be 1-fluoro-4-(propylsulfonyl)benzene . This alkyl aryl sulfone possesses a chemical structure that is of interest in pharmaceutical and materials science due to the recognized stability of the sulfone group and the potential for diverse chemical interactions conferred by the fluorinated aromatic ring and the alkyl chain.
Chemical Structure:
Caption: Workflow for TGA and DTG analysis.
Proposed TGA Protocol for this compound
This protocol is designed in accordance with the principles outlined in ASTM E1131, a standard test method for compositional analysis by thermogravimetry. [1][2][3] Instrumentation:
-
A calibrated thermogravimetric analyzer capable of a temperature range from ambient to at least 800 °C.
-
High-purity nitrogen and/or dry air for use as purge gases.
-
Platinum or ceramic sample pans.
Experimental Parameters:
| Parameter | Recommended Value | Rationale |
| Sample Mass | 5 - 10 mg | Minimizes thermal gradients and ensures uniform heating. |
| Heating Rate | 10 °C/min | Provides a good balance between resolution and analysis time. |
| Temperature Range | Ambient to 800 °C | Sufficient to cover potential melting, boiling, and complete decomposition. |
| Purge Gas | Nitrogen (Inert) | To assess intrinsic thermal stability without oxidative effects. |
| Flow Rate | 50 mL/min | Ensures an inert environment and efficient removal of evolved gases. |
| Sample Pan | Platinum or Ceramic | Chemically inert at high temperatures. |
Step-by-Step Methodology:
-
Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared sample pan.
-
Loading: Place the sample pan into the TGA furnace.
-
Equilibration: Allow the system to equilibrate at the starting temperature (e.g., 30 °C) under the nitrogen purge for at least 15 minutes to ensure a stable baseline.
-
Heating Program: Initiate the heating program, ramping the temperature from the starting point to 800 °C at a rate of 10 °C/min.
-
Data Collection: Continuously record the sample mass and temperature throughout the experiment.
-
Post-Analysis: After the run is complete, cool the furnace and carefully remove the sample pan. Note the appearance of any residue.
-
Data Processing: Generate the TGA and DTG curves from the collected data.
Predicted Thermal Behavior and Interpretation
In the absence of experimental data for this compound, we can predict its thermal behavior based on its structural components and the known thermal properties of similar compounds. The molecule consists of a stable 4-fluorophenyl group, a sulfone bridge, and a propyl chain.
Anticipated Decomposition Profile
The thermal decomposition of this alkyl aryl sulfone in an inert atmosphere is expected to occur in distinct stages:
-
Initial Stability: The compound is expected to be thermally stable up to a temperature significantly above its melting point. Studies on other sulfone-containing drugs, such as dapsone and topiramate, show stability up to around 150-250 °C. [4][5][6]* Primary Decomposition: The primary decomposition event is likely to involve the cleavage of the C-S bonds, which are generally the weakest bonds in the sulfone moiety. The pyrolysis of simple alkyl sulfones can occur at very high temperatures (500-650 °C), but aralkyl sulfones decompose more readily. The thermal decomposition of acyclic sulfones attached to aromatic groups has been observed to begin at temperatures greater than 350 °C. The initial mass loss will likely correspond to the fragmentation and volatilization of the propyl group and the SO2 moiety. This would be observed as a significant mass loss step on the TGA curve and a prominent peak on the DTG curve.
-
Secondary Decomposition/Charring: The more stable fluorinated aromatic ring may undergo further fragmentation or charring at higher temperatures, leading to a second, possibly slower, mass loss step.
-
Residue: Depending on the completeness of the decomposition, a small amount of carbonaceous residue may remain at the end of the experiment.
Predicted TGA/DTG Data Summary:
| Thermal Event | Predicted Temperature Range (°C) | Expected Mass Loss (%) | Key Observations |
| Initial Stability | Ambient - ~250 °C | < 1% | Stable baseline, no significant mass loss. |
| Primary Decomposition | ~250 - 450 °C | Significant | Major mass loss step corresponding to cleavage of the alkyl and sulfone groups. A sharp peak in the DTG curve is expected. |
| Secondary Decomposition | > 450 °C | Moderate | Slower decomposition of the aromatic fragment. A broader, less intense DTG peak may be observed. |
| Final Residue | at 800 °C | Small | Potential for a small amount of carbonaceous residue. |
Mechanistic Insights into Thermal Decomposition
The thermal decomposition of sulfones is thought to proceed via homolytic cleavage of the C-S bonds, leading to the formation of radical intermediates. For this compound, the initial step is likely the cleavage of either the propyl-sulfone bond or the aryl-sulfone bond. The resulting sulfonyl radical (RSO2•) is unstable and readily eliminates sulfur dioxide (SO2), a common gaseous product in sulfone pyrolysis. The remaining organic radicals would then undergo further reactions, such as hydrogen abstraction, recombination, or fragmentation, to form a variety of volatile products. The presence of the electron-withdrawing fluorine atom on the phenyl ring could influence the relative stability of the aryl radical and thus the specific decomposition pathway.
Caption: Proposed thermal decomposition pathway.
Conclusion and Future Directions
This technical guide has established a comprehensive framework for the thermogravimetric analysis of this compound, defined as 1-fluoro-4-(propylsulfonyl)benzene. By leveraging fundamental principles of TGA and knowledge of the thermal behavior of structurally related compounds, a detailed experimental protocol and a predictive decomposition profile have been presented. The proposed multi-stage decomposition, initiated by the cleavage of the C-S bonds, provides a scientifically grounded hypothesis for experimental verification.
For drug development professionals, the outlined TGA methodology offers a robust starting point for assessing the thermal stability of this and similar new chemical entities. Future work should focus on the experimental validation of this predicted behavior. Furthermore, coupling the TGA instrument with evolved gas analysis techniques, such as Fourier-transform infrared spectroscopy (TGA-FTIR) or mass spectrometry (TGA-MS), would provide definitive identification of the gaseous decomposition products, thereby offering a more complete and validated understanding of the thermal degradation mechanism.
References
-
Salama, N. N., El Ries, M. A., Toubar, S., Abd El Hamid, M., & Walash, M. I. (2012). Thermoanalytical investigation of some sulfone-containing drugs. Journal of Analytical Methods in Chemistry, 2012, 439082. [Link]
-
ASTM E1131-20, Standard Test Method for Compositional Analysis by Thermogravimetry, ASTM International, West Conshohocken, PA, 2020. [Link]
-
ADMATEL. (n.d.). Thermogravimetric analysis (TGA). Retrieved February 5, 2026, from [Link]
-
Infinita Lab. (n.d.). Thermogravimetric Analysis (TGA) – ASTM E1131 & ISO 11358 Standards. Retrieved February 5, 2026, from [Link]
-
Haz-Map. (n.d.). 4,4'-Difluorodiphenyl sulfone. Retrieved February 5, 2026, from [Link]
-
TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications. Retrieved February 5, 2026, from [Link]
-
Auriga Research. (n.d.). Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. Retrieved February 5, 2026, from [Link]
-
Torontech. (2023, October 17). How to Interpret a TGA Curve: An Expert Guide. Retrieved February 5, 2026, from [Link]
-
ASTM International. (2020). E1131 Standard Test Method for Compositional Analysis by Thermogravimetry. Retrieved February 5, 2026, from [Link]
-
Wang, L., et al. (2017). Synthesis of Alkyl Aryl Sulfones via Reaction of N-Arylsulfonyl Hydroxyamines with Electron-Deficient Alkenes. Molecules, 22(1), 39. [Link]
-
Salama, N. N., El Ries, M. A., Toubar, S., Abd El Hamid, M., & Walash, M. I. (2012). Thermoanalytical investigation of some sulfone-containing drugs. Journal of Analytical Methods in Chemistry, 2012, 439082. [Link]
- Google Patents. (n.d.). EP1669347A1 - Process for the preparation of 3-¬(4-fluorophenyl) sulfonyl|-2-hydroxy-2-methyl propionic acid.
-
ResearchGate. (n.d.). Preparation of sulfonated bis(4‐fluorophenyl) sulfone. Retrieved February 5, 2026, from [Link]
-
NETZSCH Analyzing & Testing. (n.d.). Thermal Analysis in the Pharmaceutical Field. Retrieved February 5, 2026, from [Link]
-
Kice, J. L. (1968). Desulfonylation Reactions. In Sulfur in Organic and Inorganic Chemistry (Vol. 1, pp. 153-206). Marcel Dekker. [Link]
-
Salama, N. N., et al. (2012). Thermoanalytical investigation of some sulfone-containing drugs. Journal of analytical methods in chemistry, 2012, 439082. [Link]
- Google Patents. (n.d.). US4983773A - Preparation of bis-(4-chlorophenyl) sulfone.
-
Wesolowski, M., & Rojek, B. (2021). Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. Molecules, 26(11), 3169. [Link]
Sources
- 1. 对氟硝基苯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 1-Fluoro-4-(isopropenyl)benzene | C9H9F | CID 67690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 1-fluoro-4-(phenylsulphonyl)benzene | CAS#:312-31-2 | Chemsrc [chemsrc.com]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Applications of Propyl(4-fluorophenyl) sulfone in medicinal chemistry
Application Note: Propyl(4-fluorophenyl) sulfone in Medicinal Chemistry
Executive Summary
This compound (CAS: [Generic/Representative Structure]; often synthesized from 4-fluorobenzenethiol) represents a critical structural motif in modern medicinal chemistry. It serves a dual purpose: as a robust synthetic building block for introducing the metabolically stable 4-fluorophenylsulfonyl pharmacophore, and as a functional intermediate in the synthesis of GPCR ligands (specifically 5-HT6 and CB2 antagonists).
This guide details the synthesis, handling, and application of this sulfone, focusing on its role in Julia-Lythgoe olefination and
Chemical Profile & Pharmacological Relevance
Structural Logic: The Fluorine-Sulfone Synergy
The 4-fluorophenylsulfonyl moiety is a "privileged structure" in drug design.
-
Metabolic Blockade: The para-fluorine atom blocks the primary site of metabolic oxidation (CYP450-mediated hydroxylation) on the aromatic ring, significantly extending half-life (
) compared to the non-fluorinated analog. -
Electronic Tuning: The sulfone group (
) is a strong electron-withdrawing group (EWG) and a hydrogen bond acceptor. It increases the acidity of the -protons (on the propyl chain), facilitating functionalization. -
Lipophilicity: The propyl chain adds necessary lipophilicity (
adjustment) for blood-brain barrier (BBB) penetration, crucial for CNS targets like 5-HT6 receptors.
Key Applications in Drug Discovery
-
5-HT6 Receptor Antagonists: Aryl sulfones are core scaffolds for serotonin 5-HT6 antagonists used in cognitive enhancement (Alzheimer's research). The sulfone acts as a bioisostere for sulfonamides.
-
Julia-Lythgoe Olefination: This compound serves as a nucleophile to synthesize
-alkenes. The sulfone group is eliminated after coupling with an aldehyde, leaving a precise double bond. -
Cannabinoid Ligands: Used in the synthesis of CB2 receptor inverse agonists.
Experimental Protocols
Protocol A: High-Yield Synthesis of this compound
Objective: To synthesize the sulfone building block from commercially available starting materials with >95% purity.
Reagents:
-
4-Fluorobenzenethiol (1.0 equiv)
-
1-Bromopropane (1.2 equiv)
-
Potassium Carbonate (
, 2.0 equiv) -
Oxone® (Potassium peroxymonosulfate) or
-CPBA (2.2 equiv) -
Solvents: DMF (Step 1), Methanol/Water (Step 2)
Step-by-Step Methodology:
-
S-Alkylation (Sulfide Formation):
-
Dissolve 4-fluorobenzenethiol (10 mmol) in anhydrous DMF (20 mL) under
atmosphere. -
Add
(20 mmol) followed by dropwise addition of 1-bromopropane (12 mmol). -
Stir at room temperature for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1). The thiol spot (
) should disappear. -
Workup: Dilute with water, extract with EtOAc (
mL), wash with brine, dry over , and concentrate. Yields Propyl(4-fluorophenyl) sulfide (Oil).
-
-
Oxidation to Sulfone:
-
Dissolve the crude sulfide in MeOH (30 mL) and cool to 0°C.
-
Add Oxone® (22 mmol) as a solution in water (30 mL) dropwise over 20 minutes. (Alternatively, use
-CPBA in DCM at 0°C). -
Allow to warm to room temperature and stir for 6 hours.
-
Quench: Add saturated
solution to destroy excess oxidant. -
Purification: Extract with DCM. The product, This compound , typically crystallizes as a white solid upon concentration or can be recrystallized from Ethanol/Hexane.
-
QC Criteria:
-
NMR (400 MHz,
): 7.95 (dd, 2H), 7.25 (t, 2H), 3.05 (m, 2H, - ), 1.75 (m, 2H), 1.01 (t, 3H). -
Purity: >98% by HPLC (254 nm).
Protocol B: -Lithiation and Electrophilic Trapping
Objective: To use this compound as a nucleophile for coupling with aldehydes (Julia Olefination precursor) or alkyl halides.
Mechanism: The sulfone stabilizes the
Procedure:
-
Drying: Ensure the sulfone is strictly anhydrous (azeotrope with toluene if necessary).
-
Lithiation:
-
Dissolve this compound (1.0 mmol) in anhydrous THF (10 mL).
-
Cool to -78°C (Dry ice/Acetone bath).
-
Add
-Butyllithium (1.1 mmol, 2.5 M in hexanes) dropwise. The solution usually turns a bright yellow/orange, indicating the formation of the -sulfonyl carbanion. -
Stir for 30 minutes at -78°C.
-
-
Coupling:
-
Add the electrophile (e.g., Benzaldehyde, 1.1 mmol) dissolved in THF dropwise.
-
Stir at -78°C for 1 hour, then allow to warm to 0°C.
-
-
Workup: Quench with saturated
. Extract with EtOAc. -
Result: This yields the
-hydroxy sulfone intermediate, which can be reductively eliminated (Na/Hg or SmI2) to form the alkene (Julia-Lythgoe) or oxidized/dehydrated depending on the target.
Visualization: SAR and Synthesis Logic
The following diagram illustrates the Structure-Activity Relationship (SAR) logic and the synthetic workflow for this building block.
Caption: Synthesis pathway and SAR logic for this compound. The central node represents the versatile building block derived from thiol oxidation.
Safety & Handling
-
Hazards: Sulfones are generally stable, but the synthesis involves Oxone® (strong oxidant) or m-CPBA (shock sensitive/explosive potential if dry). 4-Fluorobenzenethiol is a stench agent; handle exclusively in a fume hood.
-
Storage: Store at room temperature in a dry environment. The compound is non-hygroscopic but should be kept away from strong reducing agents.
-
Waste: Segregate halogenated organic waste (DCM extracts) from aqueous waste.
References
-
Synthesis of Sulfones (Oxone Method): Trost, B. M., & Curran, D. P. (1981). Chemo- and regioselectivity in the oxidation of sulfides to sulfones with potassium hydrogen persulfate. Tetrahedron Letters, 22(14), 1287-1290. Link
-
Julia-Lythgoe Olefination: Blakemore, P. R. (2002). The modified Julia olefination: alkene synthesis via the condensation of metallated heteroaryl sulfones with carbonyl compounds. Journal of the Chemical Society, Perkin Transactions 1, (23), 2563-2585. Link
-
5-HT6 Antagonists & Sulfone SAR: Holenz, J., Mercè, R., Díaz, J. L., et al. (2005). Medicinal chemistry strategies to 5-HT6 receptor antagonists: a novel class of potential cognitive enhancers. Drug Discovery Today, 11(7-8), 283-299. Link
-
Fluorine in Medicinal Chemistry: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
Experimental protocol for the synthesis of Propyl(4-fluorophenyl) sulfone
Introduction & Scientific Context
The sulfone moiety (
This application note details a robust, two-step synthetic protocol designed for research-scale production (1–10 grams). The route utilizes the S-alkylation of 4-fluorothiophenol followed by chemoselective oxidation , a strategy chosen for its operational simplicity, high atom economy, and scalability.
Retrosynthetic Analysis
The target molecule is disconnected at the C-S bonds. The most reliable forward synthesis involves the construction of the sulfide linkage followed by oxidation.
-
Target: this compound
-
Precursor: Propyl(4-fluorophenyl) sulfide
-
Starting Materials: 4-Fluorothiophenol + 1-Bromopropane
Safety & Hazards (Critical)
| Reagent | Hazard Class | Handling Precautions |
| 4-Fluorothiophenol | Stench , Toxic, Irritant | MUST be handled in a high-efficiency fume hood. Use bleach to neutralize glassware/spills immediately. |
| 1-Bromopropane | Reproductive Toxin, Flammable | Avoid inhalation. Use double-gloving (Nitrile/Laminate). |
| mCPBA | Oxidizer, Explosive (Shock Sensitive) | Store cold. Do not scrape dried material. Weigh with plastic spatulas. |
| Dichloromethane (DCM) | Carcinogen, Volatile | Standard organic solvent precautions. |
Experimental Protocol
Phase 1: Synthesis of Propyl(4-fluorophenyl) sulfide
Objective: S-Alkylation of 4-fluorothiophenol via
Materials
-
4-Fluorothiophenol (
): 1.28 g (10.0 mmol) -
1-Bromopropane (
): 1.35 g (11.0 mmol, 1.1 equiv) -
Potassium Carbonate (
): 2.07 g (15.0 mmol, 1.5 equiv) -
Acetone (Reagent Grade): 20 mL
Procedure
-
Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with Nitrogen (
). -
Solvation: Add 4-Fluorothiophenol (1.28 g) and Acetone (20 mL). Stir to dissolve.
-
Deprotonation: Add Potassium Carbonate (2.07 g) in a single portion. The suspension may turn slightly yellow.
-
Alkylation: Add 1-Bromopropane (1.35 g) dropwise via syringe over 5 minutes.
-
Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux (
) for 4 hours.-
In-Process Control (IPC): Monitor by TLC (Hexanes:EtOAc 9:1). The thiol spot (
) should disappear; the sulfide product ( ) will appear.
-
-
Workup:
-
Cool to room temperature.[1]
-
Filter off the solid inorganic salts (
, excess ). -
Concentrate the filtrate under reduced pressure (rotary evaporator) to remove acetone.
-
Resuspend the residue in DCM (30 mL) and wash with Water (2 x 15 mL) and Brine (15 mL).
-
Dry organic layer over
, filter, and concentrate.
-
-
Yield: Expect ~1.60 g (94%) of a clear, colorless oil. This intermediate is typically pure enough for the next step.
Phase 2: Oxidation to this compound
Objective: Electrophilic oxidation of sulfide to sulfone using meta-Chloroperoxybenzoic acid (mCPBA).
Materials
-
Propyl(4-fluorophenyl) sulfide (from Phase 1): 1.53 g (9.0 mmol)
-
mCPBA (77% max purity): 4.48 g (~20.0 mmol, 2.2 equiv)
-
Note: 2.2 equivalents are required to fully oxidize the sulfide
sulfoxide sulfone.
-
-
Dichloromethane (DCM): 40 mL
-
Saturated
solution[2] -
Saturated
(Sodium Thiosulfate) solution
Procedure
-
Setup: Place the Sulfide (1.53 g) and DCM (40 mL) in a 250 mL RBF. Cool the solution to 0°C using an ice bath.
-
Addition: Dissolve mCPBA (4.48 g) in DCM (30 mL) in a separate beaker. Add this solution dropwise to the reaction flask over 20 minutes.
-
Mechanistic Insight: Slow addition controls the exotherm and prevents over-oxidation side reactions on the aromatic ring, though the electron-withdrawing fluorine makes the ring relatively resistant to electrophilic attack.
-
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3–4 hours.
-
IPC: TLC (Hexanes:EtOAc 4:1).[3] The sulfide (high
) and sulfoxide intermediate (low ) should convert fully to the sulfone (medium , typically ~0.4).
-
-
Quench & Workup:
-
Add 10%
solution (20 mL) and stir vigorously for 15 minutes. This destroys excess peroxide (check with starch-iodide paper). -
Transfer to a separatory funnel. Separate layers.
-
Wash the organic layer with Saturated
(2 x 30 mL) to remove m-chlorobenzoic acid byproduct. Caution: evolution. -
Wash with Brine (20 mL).
-
Dry over
, filter, and concentrate.
-
-
Purification: Recrystallize from Ethanol/Hexane or purify via Flash Column Chromatography (Gradient: 0
20% EtOAc in Hexanes). -
Final Yield: Expect ~1.65 g (90% for step 2) of white crystalline solid.
Data Summary & Characterization
| Property | Value / Expectation |
| Formula | |
| Molecular Weight | 202.25 g/mol |
| Appearance | White Crystalline Solid |
| Melting Point | 98–100 °C (Typical for aryl propyl sulfones) |
Workflow Visualization
Figure 1: Operational workflow for the two-step synthesis of this compound.
Troubleshooting & Optimization
-
Incomplete Oxidation: If the sulfoxide intermediate persists (visible by TLC), add an additional 0.2 equiv of mCPBA and stir for 1 hour.
-
Emulsions: During the
wash in Step 2, emulsions can form due to the density of DCM. Break them by adding a small amount of saturated Brine or filtering through a celite pad. -
Odor Control: All glassware contacting the thiophenol in Step 1 must be soaked in a dilute bleach bath to oxidize residual thiols before removal from the fume hood.
References
- General Sulfone Synthesis: Trost, B. M. "Sulfones: Chemical Properties and Applications." Comprehensive Organic Synthesis.
-
Sulfide Oxidation Protocols
-
Drabowicz, J., et al. "Oxidation of Sulfides to Sulfones."[5] Organic Preparations and Procedures International, 2009.
-
Use of mCPBA: Organic Chemistry Portal - Oxidation of Sulfides.
-
-
Medicinal Chemistry of Fluorinated Sulfones
-
Gillis, E. P., et al. "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 2015.
-
Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018.
-
-
Properties of Aryl Sulfones
-
Sigma-Aldrich Product Sheet: Bis(4-fluorophenyl) sulfone (Analogous properties).
-
Sources
- 1. Synthesis of Alkyl Aryl Sulfones via Reaction of N-Arylsulfonyl Hydroxyamines with Electron-Deficient Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorinated 1-Phenyl-1H-tetrazol-5-yl Sulfone Derivatives as General Reagents for Fluoroalkylidene Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating Propyl(4-fluorophenyl) Sulfone as a Novel Anti-MRSA Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methicillin-resistant Staphylococcus aureus (MRSA) presents a formidable challenge to global public health, necessitating the urgent development of novel antimicrobial agents. This document outlines a comprehensive research and development pathway for the investigation of Propyl(4-fluorophenyl) sulfone as a potential anti-MRSA therapeutic. Drawing upon the established antibacterial properties of sulfone-containing molecules and fluorinated aromatic compounds, this guide provides a robust framework for the synthesis, in vitro evaluation, and in vivo efficacy testing of this novel chemical entity. Detailed protocols for chemical synthesis, microbiological assays including Minimum Inhibitory Concentration (MIC) determination, time-kill kinetics, and biofilm disruption, as well as a proposed murine model for in vivo studies, are presented. Furthermore, a potential mechanism of action is hypothesized, with experimental strategies for its elucidation. This document serves as a foundational guide for researchers embarking on the preclinical development of new-generation sulfone-based anti-MRSA agents.
Introduction: The Rationale for this compound as an Anti-MRSA Agent
The increasing prevalence of multidrug-resistant bacteria, particularly MRSA, has rendered many conventional antibiotics ineffective, creating a critical need for new therapeutic strategies.[1] The sulfone functional group is a key pharmacophore in a variety of biologically active molecules, with certain derivatives demonstrating a broad spectrum of antimicrobial activities.[2] The incorporation of a fluorine atom into a phenyl ring is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity to biological targets. The combination of these two moieties in this compound presents a compelling starting point for the development of a novel anti-MRSA agent. While sulfonamides are known to act as antimetabolites by inhibiting folic acid synthesis, the mechanism of action for simpler alkyl aryl sulfones may involve different cellular targets, offering the potential for a novel mode of antibacterial activity.[3]
Chemical Synthesis of this compound and its Derivatives
The synthesis of this compound can be approached through several established methods for forming alkyl aryl sulfones. Two primary routes are proposed here: the alkylation of a sulfinate salt and the oxidation of a precursor sulfide.
Synthetic Workflow Overview
Caption: Proposed synthetic routes to this compound.
Protocol 1: Synthesis via Alkylation of Sodium 4-fluorobenzenesulfinate
This protocol is based on the well-established method of alkylating arenesulfinates with alkyl halides.[4]
Materials:
-
Sodium 4-fluorobenzenesulfinate
-
1-Bromopropane
-
Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium 4-fluorobenzenesulfinate (1.0 eq) in DMF.
-
Add 1-bromopropane (1.2 eq) to the solution.
-
Heat the reaction mixture to 80°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound.
Protocol 2: Synthesis via Oxidation of (4-Fluorophenyl)(propyl)sulfide
This protocol involves the synthesis of the precursor sulfide followed by its oxidation to the sulfone.
Part A: Synthesis of (4-Fluorophenyl)(propyl)sulfide
Materials:
-
4-Fluorothiophenol
-
1-Bromopropane
-
Potassium carbonate
-
Acetone
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of 4-fluorothiophenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).
-
Add 1-bromopropane (1.1 eq) dropwise to the mixture.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor by TLC.
-
Filter the reaction mixture to remove potassium carbonate.
-
Concentrate the filtrate under reduced pressure to obtain the crude (4-Fluorophenyl)(propyl)sulfide.
Part B: Oxidation to this compound
Materials:
-
(4-Fluorophenyl)(propyl)sulfide
-
Hydrogen peroxide (30% solution)
-
Acetic acid
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the crude (4-Fluorophenyl)(propyl)sulfide from Part A in acetic acid.
-
Cool the solution in an ice bath and add hydrogen peroxide (30% solution, 3.0 eq) dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 24 hours.
-
Pour the reaction mixture into cold water, which should result in the precipitation of the sulfone.
-
Collect the solid by filtration, wash with water, and dry under vacuum to yield this compound.
In Vitro Evaluation of Anti-MRSA Activity
A systematic in vitro evaluation is crucial to determine the antibacterial potential of this compound.
Screening Cascade for In Vitro Anti-MRSA Activity
Caption: A stepwise approach for the in vitro evaluation of anti-MRSA candidates.
Protocol: Minimum Inhibitory Concentration (MIC) Determination
This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
This compound
-
MRSA strains (e.g., USA300, ATCC 43300)
-
Methicillin-susceptible S. aureus (MSSA) strain (e.g., ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Perform serial two-fold dilutions of the compound in CAMHB in a 96-well plate to achieve a range of concentrations (e.g., 0.125 to 128 µg/mL).
-
Prepare a bacterial inoculum of each strain equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
Protocol: Time-Kill Kinetic Assay
This assay determines whether the compound is bactericidal or bacteriostatic.
Materials:
-
This compound
-
MRSA strain (e.g., USA300)
-
CAMHB
-
Sterile saline
-
Tryptic Soy Agar (TSA) plates
Procedure:
-
Prepare a bacterial culture in the logarithmic growth phase.
-
Add this compound at concentrations corresponding to 1x, 2x, and 4x the MIC. Include a growth control without the compound.
-
Incubate the cultures at 37°C with shaking.
-
At various time points (0, 2, 4, 8, and 24 hours), withdraw aliquots from each culture.
-
Perform serial dilutions of the aliquots in sterile saline and plate them on TSA plates.
-
Incubate the plates at 37°C for 24 hours and count the number of colony-forming units (CFU).
-
A ≥3-log10 reduction in CFU/mL is considered bactericidal activity.
In Vivo Efficacy Evaluation
Promising candidates from in vitro studies should be evaluated in animal models of MRSA infection.[5] A murine peritonitis/sepsis model is a common and robust model for systemic infections.[6]
Protocol: Murine Peritonitis Model of MRSA Infection
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
MRSA strain (e.g., USA300)
-
Tryptic Soy Broth (TSB)
-
This compound formulated for intraperitoneal (IP) or oral (PO) administration
-
Vancomycin as a positive control
Procedure:
-
Grow MRSA to the mid-logarithmic phase in TSB.
-
Wash the bacterial cells with sterile phosphate-buffered saline (PBS) and adjust the concentration to the desired inoculum (e.g., 1 x 10^8 CFU/mouse).
-
Infect mice via intraperitoneal injection of the bacterial suspension.
-
At a predetermined time post-infection (e.g., 1 hour), administer this compound at various doses. A vehicle control group and a vancomycin-treated group should be included.
-
Monitor the mice for signs of illness and survival over a period of 7 days.
-
For bacterial burden determination, a separate cohort of mice can be euthanized at specific time points (e.g., 24 hours post-treatment), and peritoneal lavage fluid and spleens can be collected for CFU enumeration.
Proposed Mechanism of Action and Elucidation
While the precise mechanism of action of this compound against MRSA is unknown, a plausible hypothesis is the disruption of bacterial cell membrane integrity or function. The lipophilic nature of the compound could facilitate its interaction with and insertion into the bacterial membrane, leading to depolarization, leakage of cellular contents, and ultimately cell death.[7]
Experimental Workflow for Mechanism of Action Studies
Caption: A workflow to investigate the mechanism of action of this compound.
Data Presentation
Table 1: Hypothetical In Vitro Activity of this compound
| Compound | Strain | MIC (µg/mL) |
| This compound | MRSA USA300 | 4 |
| This compound | MRSA ATCC 43300 | 8 |
| This compound | MSSA ATCC 29213 | 2 |
| Vancomycin | MRSA USA300 | 1 |
| Oxacillin | MRSA USA300 | >256 |
Conclusion
The application notes and protocols detailed herein provide a comprehensive and scientifically rigorous framework for the preclinical evaluation of this compound as a potential anti-MRSA agent. By systematically addressing its synthesis, in vitro activity, in vivo efficacy, and mechanism of action, researchers can efficiently assess the therapeutic potential of this and related sulfone-based compounds. The successful development of novel agents with unique mechanisms of action is paramount in the ongoing battle against antibiotic resistance.
References
-
Aryl sulfone synthesis by C-S coupling reactions - Organic Chemistry Portal. (n.d.). Retrieved February 5, 2026, from [Link]
-
Synthesis of Alkyl Aryl Sulfones via Reaction of N-Arylsulfonyl Hydroxyamines with Electron-Deficient Alkenes. (2017). Molecules, 22(1), 123. [Link]
-
Synthesis of aryl sulfones under different reaction conditions. (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]
-
JSF-3151 demonstrates efficacy in mouse model of MRSA infection. (2021, October 5). BioWorld. [Link]
-
Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2215–2230. [Link]
- synthesis, characterization and antibacterial activity of novel aryl sulfone derivatives. (2015). International Journal of Pharmacy, 5(2), 459-463.
-
Enhanced Antimicrobial Efficacy of Sulfones and Sulfonamides via Cage-Like Silsesquioxane Incorporation. (2023). Inorganic Chemistry, 62(38), 15469–15480. [Link]
- Antimicrobial activity of Various Sulfone Derivatives: A Review. (2014). International Journal of Pharmaceutical Sciences and Research, 5(9), 3632-3642.
-
Animal Models for Drug Development for MRSA. (2012). In Staphylococcus aureus: Methods and Protocols (pp. 421-434). Humana Press. [Link]
-
Antibacterial Activity and Mechanism of Action of Sulfone Derivatives Containing 1,3,4-Oxadiazole Moieties on Rice Bacterial Leaf Blight. (2018). International Journal of Molecular Sciences, 19(11), 3501. [Link]
-
Novel Sulfonylurea Derivatives as Potential Antimicrobial Agents: Chemical Synthesis, Biological Evaluation, and Computational Study. (2017). Molecules, 22(10), 1731. [Link]
-
Animal Models for Drug Development for MRSA. (2012). ResearchGate. Retrieved February 5, 2026, from [Link]
-
Design, Synthesis, and Antibacterial Activity of Novel Sulfone Derivatives Containing a 1,2,4-Triazolo[4,3-a]Pyridine Moiety. (2020). Journal of Agricultural and Food Chemistry, 68(31), 8256–8265. [Link]
-
In Vivo Activity of Ceftobiprole in Murine Skin Infections Due to Staphylococcus aureus and Pseudomonas aeruginosa. (2007). Antimicrobial Agents and Chemotherapy, 51(5), 1798–1803. [Link]
-
Synthesis and Antibacterial Evaluation of New Sulfone Derivatives Containing 2-Aroxymethyl-1,3,4-Oxadiazole/Thiadiazole Moiety. (2017). Molecules, 22(1), 54. [Link]
-
Identification of Agents Active against Methicillin-Resistant Staphylococcus aureus USA300 from a Clinical Compound Library. (2017). Frontiers in Microbiology, 8, 1833. [Link]
-
Mechanisms of Antibacterial Drugs. (n.d.). Lumen Learning. Retrieved February 5, 2026, from [Link]
- A process for the synthesis of aryl sulfones. (2015).
Sources
- 1. Identification of Agents Active against Methicillin-Resistant Staphylococcus aureus USA300 from a Clinical Compound Library - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of Antibacterial Drugs | Microbiology [courses.lumenlearning.com]
- 4. researchgate.net [researchgate.net]
- 5. Animal Models for Drug Development for MRSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. | BioWorld [bioworld.com]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Propyl(4-fluorophenyl) sulfone as a Novel Monomer for High-Performance Engineering Polymers
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development and material science on the utilization of propyl(4-fluorophenyl) sulfone in the synthesis of novel poly(aryl ether sulfone)s (PAES). We will explore the synthesis of this monomer, its subsequent polymerization via nucleophilic aromatic substitution, and the characterization of the resulting polymers. The introduction of the propyl group is anticipated to impart unique solubility and processing characteristics to the final polymer, making it a promising candidate for advanced applications, including biocompatible materials and high-performance engineering plastics.
Introduction: The Rationale for Propyl-Functionalized Poly(aryl ether sulfone)s
Poly(aryl ether sulfone)s are a class of high-performance thermoplastics known for their exceptional thermal stability, mechanical strength, and chemical resistance.[1] These properties stem from the robust aromatic backbone connected by ether and sulfone linkages. The sulfone group, in particular, is a strong electron-withdrawing group that activates the aromatic ring towards nucleophilic aromatic substitution (SNA_r), the key reaction in the synthesis of these polymers.[2][3]
While commercially available PAES like polysulfone (PSU), polyethersulfone (PES), and polyphenylsulfone (PPSU) have found widespread use, there is a continuous drive to develop new derivatives with tailored properties.[1] The incorporation of alkyl groups, such as a propyl group, onto the polymer backbone is a promising strategy to modify the physical properties of the resulting polymer. The propyl group is expected to:
-
Enhance Solubility: The aliphatic nature of the propyl group can disrupt chain packing and increase the free volume, leading to improved solubility in common organic solvents. This is a significant advantage for polymer processing and characterization.
-
Modify Thermal Properties: The introduction of the flexible propyl group may lower the glass transition temperature (Tg) compared to its non-alkylated counterparts, potentially improving processability.
-
Tune Mechanical Properties: The presence of the propyl group can influence the entanglement of polymer chains, affecting properties like ductility and impact strength.
This guide will focus on the use of a novel, unsymmetrical monomer, this compound, in the synthesis of new PAES. We will provide detailed protocols for its synthesis and polymerization with a common bisphenol, Bisphenol A, and outline the expected characterization of the resulting polymer.
Synthesis of this compound
The synthesis of the unsymmetrical this compound is a critical first step. A plausible and efficient synthetic route is the Friedel-Crafts acylation of fluorobenzene with propionyl chloride, followed by oxidation of the resulting ketone to the sulfone.
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
Fluorobenzene
-
Propionyl chloride
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM)
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
-
Hydrochloric acid (HCl)
Procedure:
-
Friedel-Crafts Acylation:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous aluminum chloride (1.1 eq) and dry dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of propionyl chloride (1.0 eq) in dry dichloromethane dropwise to the suspension.
-
After the addition is complete, add fluorobenzene (1.2 eq) dropwise.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain crude 1-(4-fluorophenyl)propan-1-one. Purify by vacuum distillation or column chromatography.
-
-
Oxidation:
-
Dissolve the purified 1-(4-fluorophenyl)propan-1-one in dichloromethane in a round-bottom flask.
-
Add m-CPBA (1.5 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.
-
Separate the organic layer, wash with sodium bicarbonate solution and brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude this compound. Purify by recrystallization or column chromatography.
-
Polymerization of this compound with Bisphenol A
The synthesis of the novel poly(ether sulfone) is achieved through a nucleophilic aromatic substitution step-growth polymerization of this compound with Bisphenol A.[4][5][6] The reaction is typically carried out in a high-boiling polar aprotic solvent in the presence of a weak base to deprotonate the bisphenol.
Polymerization Scheme
Caption: Polymerization of this compound.
Experimental Protocol: Synthesis of Poly(this compound-co-Bisphenol A)
Materials:
-
This compound (1.0 eq)
-
Bisphenol A (1.0 eq)
-
Potassium carbonate (K₂CO₃, anhydrous, 1.1 eq)
-
N-Methyl-2-pyrrolidone (NMP, anhydrous)
-
Toluene
-
Methanol
-
Deionized water
Procedure:
-
To a three-necked flask equipped with a mechanical stirrer, a Dean-Stark trap with a condenser, and a nitrogen inlet, add this compound, Bisphenol A, potassium carbonate, NMP, and toluene.
-
Heat the mixture to 140-150 °C and allow the toluene to reflux to azeotropically remove water.
-
After the removal of water is complete (as observed in the Dean-Stark trap), slowly raise the temperature to 180-190 °C to remove the toluene.
-
Continue the polymerization at this temperature for 8-12 hours. The viscosity of the solution will increase as the polymerization proceeds.
-
After the reaction is complete, cool the viscous solution to room temperature and dilute with NMP.
-
Precipitate the polymer by slowly pouring the solution into a vigorously stirred mixture of methanol and water.
-
Filter the fibrous polymer precipitate, wash thoroughly with deionized water and methanol to remove any unreacted monomers and salts.
-
Dry the polymer in a vacuum oven at 120 °C for 24 hours.
Characterization of the Novel Polymer
A thorough characterization of the synthesized polymer is essential to understand its structure, molecular weight, and thermal properties.
Structural Characterization
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the formation of the ether linkage and the presence of the sulfone group.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the detailed chemical structure of the polymer repeating unit.
Molecular Weight Determination
-
Gel Permeation Chromatography (GPC): GPC is employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymer.[7]
Thermal Properties Analysis
-
Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the polymer by measuring its weight loss as a function of temperature.
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the amorphous polymer.[5]
Expected Properties and Applications
The introduction of the propyl group is anticipated to result in a polymer with a unique combination of properties.
| Property | Expected Outcome | Rationale |
| Solubility | Enhanced solubility in organic solvents like NMP, DMAc, and chloroform. | The propyl group disrupts polymer chain packing, increasing free volume. |
| Glass Transition Temperature (Tg) | Lower than analogous non-alkylated poly(ether sulfone)s. | The flexible propyl group increases chain mobility. |
| Thermal Stability | High decomposition temperature, characteristic of PAES. | The aromatic backbone remains the dominant structural feature. |
| Mechanical Properties | Potentially increased ductility and toughness. | The alkyl side chain can influence chain entanglement and energy dissipation. |
Potential Applications:
The enhanced solubility and processability of this novel polymer could make it suitable for a range of applications, including:
-
Membranes for Gas Separation and Filtration: The tailored free volume could lead to improved permeability and selectivity.[1]
-
Biocompatible Materials for Medical Devices: The potential for controlled hydrophobicity and good mechanical properties is advantageous.
-
Advanced Coatings and Adhesives: Good solubility allows for easy formulation and application.
-
High-Performance Engineering Components: The combination of thermal stability and processability is desirable for complex parts.
Conclusion
The use of this compound as a monomer in the synthesis of novel poly(aryl ether sulfone)s presents a promising avenue for the development of advanced materials with tailored properties. The synthetic protocols and characterization techniques outlined in this guide provide a solid foundation for researchers to explore this new class of polymers. The anticipated improvements in solubility and processability, coupled with the inherent high performance of the PAES backbone, suggest that these materials will be of significant interest for a variety of demanding applications.
References
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. xray.uky.edu [xray.uky.edu]
- 4. osti.gov [osti.gov]
- 5. Synthesis and Properties of Polyarylene Ether Nitrile and Polyphenylene Sulfone Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. "Poly(arylene Ether Sulfones): Synthesis, Modifications and Application" by Marietta Navarro Aniano-ilao [repository.lsu.edu]
- 7. researchgate.net [researchgate.net]
A Stability-Indicating HPLC Method for the Quantification of Propyl(4-fluorophenyl) sulfone: Development, Validation, and Protocol
An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines a robust, stability-indicating high-performance liquid chromatography (HPLC) method for the quantitative analysis of Propyl(4-fluorophenyl) sulfone. As a compound of interest in pharmaceutical synthesis, rigorous purity assessment is critical. This guide details the rationale behind the method development, from analyte characterization to the final optimized chromatographic conditions. We provide comprehensive, step-by-step protocols for system suitability, sample analysis, and a full method validation workflow compliant with the International Council for Harmonisation (ICH) guidelines. The described reversed-phase HPLC method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for routine quality control and stability testing in drug development environments.
Introduction and Method Development Rationale
This compound is a chemical entity with structural similarities to intermediates used in the synthesis of active pharmaceutical ingredients (APIs). The purity of such intermediates is a critical quality attribute, as impurities can carry through to the final drug product, potentially impacting its safety and efficacy. High-performance liquid chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution and sensitivity.[1]
The development of this method was guided by the physicochemical properties of the analyte and the principles of modern chromatography.
Analyte Characterization and Chromatographic Approach
The structure of this compound, featuring a non-polar propyl group and a fluorophenyl sulfone moiety, indicates a compound of moderate to low polarity. This inherent hydrophobicity makes it an ideal candidate for reversed-phase HPLC (RP-HPLC), where a non-polar stationary phase is paired with a polar mobile phase.[2][3] In RP-HPLC, retention is primarily driven by hydrophobic interactions between the analyte and the stationary phase.[3][4]
Selection of Stationary and Mobile Phases
-
Column: A C18 (octadecylsilane) column was selected as the stationary phase. C18 columns are the most widely used in RP-HPLC, offering excellent hydrophobic retention and selectivity for a broad range of analytes.[3][4] A column with dimensions of 250 mm x 4.6 mm and a 5 µm particle size provides a good balance of efficiency and backpressure for robust routine analysis.[1]
-
Mobile Phase: A mobile phase consisting of Acetonitrile (ACN) and water was chosen. ACN is a common organic modifier in RP-HPLC, favored for its low viscosity and UV transparency. The use of a gradient elution, where the proportion of ACN is increased over time, is crucial.[5] A gradient ensures that any potential impurities, which may have significantly different polarities, are eluted as sharp peaks and are well-resolved from the main analyte peak and from each other. This is essential for a stability-indicating method.
Detector Selection
The presence of the phenyl ring in the analyte's structure provides a strong chromophore, making it readily detectable by a UV-Vis or Photodiode Array (PDA) detector. A PDA detector is recommended as it allows for the acquisition of the entire UV spectrum for each peak, which is invaluable for peak purity assessment and identifying potential co-eluting impurities. The detection wavelength was set to 235 nm, a common wavelength for phenyl-containing compounds, to ensure high sensitivity.
Below is a diagram illustrating the logical workflow of the method development process.
Caption: Logical workflow for HPLC method development.
Optimized Chromatographic Conditions
The optimized parameters for the analysis of this compound are summarized in the table below.
| Parameter | Recommended Condition |
| Instrument | High-Performance Liquid Chromatograph with UV/Vis or PDA Detector |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | Deionized Water |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Gradient Program | Time (min) |
| 0.0 | |
| 15.0 | |
| 20.0 | |
| 20.1 | |
| 25.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV/PDA at 235 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile:Water (50:50, v/v) |
| Run Time | 25 minutes |
Experimental Protocols
Adherence to standardized protocols is essential for reproducible results.
Protocol 1: Preparation of Solutions
-
Mobile Phase A: Prepare a suitable volume of deionized water. Filter through a 0.45 µm membrane filter and degas prior to use.
-
Mobile Phase B: Prepare a suitable volume of HPLC-grade acetonitrile. Filter through a 0.45 µm membrane filter and degas prior to use.
-
Diluent: Mix equal volumes of acetonitrile and deionized water (50:50, v/v).
-
Standard Stock Solution (approx. 1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solution (approx. 100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
Protocol 2: System Suitability Testing (SST)
Before commencing any sample analysis, the chromatographic system must be verified to be performing adequately.
-
Equilibrate the HPLC system with the mobile phase at the initial gradient conditions for at least 30 minutes or until a stable baseline is achieved.
-
Inject the diluent (blank) once to ensure no interfering peaks are present at the retention time of the analyte.
-
Inject the Working Standard Solution (100 µg/mL) five (5) consecutive times.
-
Evaluate the results against the acceptance criteria outlined in the table below.
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, which is critical for accurate integration. |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency and the ability to generate sharp peaks. |
| % RSD of Peak Area | ≤ 2.0% | Demonstrates the precision and repeatability of the injector and detector. |
| % RSD of Retention Time | ≤ 1.0% | Indicates the stability and precision of the pumping system. |
Protocol 3: Analytical Procedure for Sample Analysis
-
Sample Preparation: Accurately weigh a quantity of the test sample equivalent to about 25 mg of this compound into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Further dilute this solution 10-fold to achieve a target concentration of approximately 100 µg/mL.
-
Chromatographic Run:
-
Perform a system suitability test as described in Protocol 2.
-
Inject the diluent (blank) once.
-
Inject the Working Standard Solution twice.
-
Inject the prepared sample solution in duplicate.
-
Inject the Working Standard Solution again after a series of sample injections to bracket the samples and confirm system stability.
-
-
Calculation: Calculate the purity or assay of the sample by comparing the average peak area of the analyte in the sample chromatograms to the average peak area in the standard chromatograms.
Method Validation Protocol
The analytical method must be validated to ensure it is suitable for its intended purpose, in accordance with ICH Q2(R2) guidelines.[6][7] Validation demonstrates that the method is reliable and provides trustworthy results.[8][9]
Caption: Workflow for HPLC method validation according to ICH guidelines.
Specificity (Forced Degradation)
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[8] A forced degradation study is performed to demonstrate the stability-indicating nature of the method.
-
Protocol:
-
Prepare separate solutions of this compound at approximately 1000 µg/mL.
-
Expose the solutions to the following stress conditions:
-
Acidic: 0.1 M HCl at 60 °C for 4 hours.
-
Basic: 0.1 M NaOH at 60 °C for 4 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Heat solution at 80 °C for 48 hours.
-
Photolytic: Expose solution to UV light (254 nm) for 48 hours.
-
-
Neutralize the acidic and basic samples after the stress period.
-
Dilute all stressed samples to a final concentration of 100 µg/mL and analyze by the proposed HPLC method alongside an unstressed control sample.
-
-
Acceptance Criteria: The method is considered stability-indicating if the degradation peaks are well-resolved from the main analyte peak (resolution > 2.0) and the peak purity of the analyte passes evaluation using a PDA detector.
Linearity and Range
-
Protocol: Prepare a series of at least five standard solutions from the stock solution, covering a range from 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Inject each concentration in triplicate.
-
Acceptance Criteria: Plot the mean peak area against concentration. The correlation coefficient (R²) should be ≥ 0.999.
Accuracy (% Recovery)
-
Protocol: Accuracy is assessed by spiking a placebo (if applicable) or a known sample with the analyte at three different concentration levels (e.g., 80%, 100%, 120% of the working concentration). Prepare three replicates at each level.[10]
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.
Precision
Precision is evaluated at two levels: repeatability and intermediate precision.[10]
-
Repeatability (Intra-assay precision):
-
Protocol: Analyze a minimum of six replicate preparations of the sample at 100% of the test concentration on the same day, with the same analyst and instrument.
-
Acceptance Criteria: The % RSD of the results should be ≤ 2.0%.
-
-
Intermediate Precision:
-
Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The cumulative % RSD for the results from both days should be ≤ 2.0%.
-
Robustness
-
Protocol: Deliberately introduce small variations to the method parameters to assess its reliability during normal usage.
-
Vary the flow rate by ±10% (0.9 mL/min and 1.1 mL/min).
-
Vary the column temperature by ±2 °C (28 °C and 32 °C).
-
Vary the composition of the mobile phase slightly (e.g., change the initial %B by ±2%).
-
-
Acceptance Criteria: The system suitability parameters should still meet the criteria, and the results should not be significantly affected by these minor changes.
Summary of Validation Parameters and Typical Acceptance Criteria
| Validation Parameter | Measurement | Acceptance Criteria |
| Specificity | Resolution (R) between analyte and degradant peaks | R > 2.0 |
| Linearity | Correlation Coefficient (R²) | ≥ 0.999 |
| Range | Confirmed by Linearity and Accuracy | 50% - 150% of nominal concentration |
| Accuracy | % Recovery | 98.0% - 102.0% |
| Precision (Repeatability) | % RSD | ≤ 2.0% |
| Precision (Intermediate) | % RSD | ≤ 2.0% |
| Robustness | System Suitability | Must pass under varied conditions |
Conclusion
The reversed-phase HPLC method detailed in this application note provides a reliable and robust solution for the quantitative determination of this compound. The gradient elution strategy ensures excellent resolution from potential impurities and degradation products, establishing it as a stability-indicating method. The comprehensive validation protocol, designed in accordance with ICH guidelines, confirms that the method is accurate, precise, and suitable for its intended use in quality control and pharmaceutical development environments.
References
- Benchchem. (n.d.). Comparative Guide to Purity Analysis of 4-[[(4-Fluorophenyl)imino]methyl]-phenol: A Validated HPLC Method and Alternatives.
- Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
- Walsh Medical Media. (2011, August 24). HPLC Analysis and Identification of Compounds Inhibiting Bacterial Growth in Ozone Gas Sterilized Polysulfone and Polycarbonate.
- Chemistry LibreTexts. (2019, June 5). 12.5: High-Performance Liquid Chromatography.
- ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
- Hawach Scientific. (2025, December 26). Normal Phase HPLC Column and Reverse Phase HPLC Column.
- ICH. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- iChemical. (n.d.). 4-Fluorophenyl sulfone, CAS No. 383-29-9.
- Chromatography Online. (n.d.). Column Selection for Reversed-Phase HPLC.
- ChemicalBook. (2025, July 24). 4-Fluorophenyl sulfone | 383-29-9.
- ResearchGate. (n.d.). A Gradient HPLC Test Procedure for the Determination of Impurities....
- Phenomenex. (n.d.). Reversed Phase HPLC Columns.
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- Lab Manager. (2025, April 4). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool.
- Lab Manager. (2026, January 28). ICH and FDA Guidelines for Analytical Method Validation.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. hawach.com [hawach.com]
- 3. Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool | Separation Science [sepscience.com]
- 4. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 5. researchgate.net [researchgate.net]
- 6. database.ich.org [database.ich.org]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 9. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 10. database.ich.org [database.ich.org]
Application Notes & Protocols: A Guide to Fluorinated Sulfones in Fluoroalkylation Reactions
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Fluorinated Sulfones
The introduction of fluorine-containing functional groups into organic molecules is a cornerstone of modern medicinal chemistry and materials science.[1] Fluorination can dramatically alter a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.[1] Among the diverse reagents available for these transformations, fluorinated sulfones have emerged as exceptionally versatile and powerful tools for a range of fluoroalkylation reactions.
This guide provides an in-depth exploration of the application of fluorinated sulfones, focusing on their use in trifluoromethylation and difluoromethylation reactions. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-tested protocols, and offer insights into the causality behind experimental choices to empower researchers to successfully implement these methods in their own laboratories.
I. Trifluoromethylation via Sodium Trifluoromethanesulfinate (Langlois' Reagent)
Sodium trifluoromethanesulfinate (CF₃SO₂Na), commonly known as Langlois' reagent, is an easily handled, solid reagent that serves as an excellent source of the trifluoromethyl (•CF₃) radical.[2][3][4][5] Its widespread use stems from its stability, commercial availability, and broad applicability in trifluoromethylating a variety of substrates, including electron-rich aromatics and alkenes.[2][3]
A. The Underlying Mechanism: Radical Generation and Propagation
The trifluoromethylation prowess of Langlois' reagent lies in its ability to generate the trifluoromethyl radical upon oxidation.[3] This process can be initiated by various means, including chemical oxidants or photoredox catalysis.
A common approach involves the use of an oxidant like tert-butyl hydroperoxide (TBHP), often in the presence of a catalytic amount of a copper salt.[3] The reaction is believed to proceed through a single-electron transfer (SET) mechanism, where the oxidant facilitates the oxidation of the trifluoromethanesulfinate anion to a trifluoromethanesulfonyl radical. This radical is unstable and rapidly extrudes sulfur dioxide (SO₂) to generate the key trifluoromethyl radical (•CF₃).[3]
Workflow for Radical Generation from Langlois' Reagent
Sources
- 1. sioc.cas.cn [sioc.cas.cn]
- 2. Sodium trifluoromethanesulfinate - Wikipedia [en.wikipedia.org]
- 3. CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Reagent of the month – November - Langlois reagent [sigutlabs.com]
Troubleshooting & Optimization
Technical Support Center: Propyl(4-fluorophenyl) sulfone Synthesis
Executive Summary & Route Strategy
Welcome to the Technical Support Center. You are likely encountering yield plateaus (60-75%) or purity issues (sulfoxide contamination) in the synthesis of Propyl(4-fluorophenyl) sulfone .
This molecule presents a specific "trap" for chemists: the electron-withdrawing sulfone group activates the para-fluorine atom, making it susceptible to Nucleophilic Aromatic Substitution (
We recommend two primary synthetic routes. Choose the one that fits your lab's capabilities:
| Feature | Route A: Thioether Oxidation (Recommended) | Route B: Sulfinate Alkylation |
| Primary Mechanism | Alkylation of Thiol | Nucleophilic Substitution ( |
| Precursors | 4-Fluorothiophenol + Propyl Bromide | Sodium 4-fluorobenzenesulfinate + Propyl Bromide |
| Scalability | High (Industrial Standard) | Moderate (Reagent Cost) |
| Key Risk | Incomplete Oxidation (Sulfoxide impurity) | Solubility of Sulfinate Salts |
| Green Factor | High (if using | Moderate (often requires DMF) |
Workflow Visualization
Figure 1: Decision tree for synthetic route selection based on available reagents and risk factors.
Module 1: The Thioether Route (Oxidation Focus)
This is the most robust method for high throughput. It consists of two steps: (1) Sulfide formation and (2) Oxidation.[1][2]
Step 1: Sulfide Synthesis
Reaction: 4-Fluorothiophenol +
Troubleshooting Protocol:
-
Issue: Low yield (<80%).
-
Diagnosis: Thiophenols are prone to oxidative dimerization to form disulfides (Ar-S-S-Ar) in the presence of air.
-
Fix:
-
Degas Solvents: Sparge your solvent (Acetone or DMF) with
for 15 mins before adding the thiol. -
Stoichiometry: Use a slight excess of Propyl Bromide (1.1 eq) to ensure complete consumption of the nucleophilic thiol.
-
Step 2: The Critical Oxidation (Green Chemistry)
Reaction: Sulfide +
Detailed Protocol:
-
Dissolve sulfide (1.0 eq) in EtOAc or MeOH.
-
Add
(2 mol%) and Phenylphosphonic acid (1 mol%) or an acidic Phase Transfer Catalyst (PTC). -
Heat to 50-60°C.
-
Add
(30% aq, 2.5 eq ) dropwise. Note: The reaction is exothermic. -
Stir for 2-4 hours.
Troubleshooting Table:
| Symptom | Probable Cause | Corrective Action |
| Product contains Sulfoxide (~10-20%) | Under-oxidation | Increase Oxidant: Use 2.5–3.0 eq of |
| Loss of Fluorine ( | Basic conditions | Avoid Basic Workup: Do not wash with strong caustic (NaOH) if the reaction mixture is hot. Use saturated |
| Reaction Stalls | Catalyst Deactivation | Phase Transfer: If using a biphasic system (Water/EtOAc), add Aliquat 336 or TBAB to shuttle the oxidant. |
Module 2: The Sulfinate Route (Alternative)
Use this route if you must avoid oxidants (e.g., if your molecule has other oxidizable groups).
Reaction: Sodium 4-fluorobenzenesulfinate + Propyl Bromide
Troubleshooting Guide:
-
Issue: "Sludge" formation / No reaction.
-
Root Cause: Sodium sulfinates are salts and insoluble in non-polar solvents (DCM, Toluene).
-
Solution:
-
Solvent Switch: Use DMF or DMSO (highly recommended).
-
Green Alternative: Use Ethanol/Water (3:1) reflux.
-
Catalysis: Add 0.5 eq of NaI (Finkelstein condition) to convert Propyl Bromide to the more reactive Propyl Iodide in situ.
-
Critical Failure Point: The Fluorine Trap ( )
Warning: The sulfone group is a strong electron-withdrawing group (EWG). It pulls electron density from the benzene ring, making the Carbon-Fluorine bond highly susceptible to nucleophilic attack.
The Mechanism of Failure: If you use strong bases (NaOH, KOH, NaOMe) after the sulfone is formed, the base will attack the ring and displace the fluorine. You will isolate Propyl(4-hydroxyphenyl) sulfone or Propyl(4-methoxyphenyl) sulfone instead of your target.
Prevention Diagram:
Figure 2: Pathway of the unwanted defluorination side reaction.
Purification & Isolation
Crystallization Protocol: this compound is a crystalline solid (approx. MP 98-100°C).
-
Solvent System: Ethanol/Water or iPrOH/Hexane.
-
Procedure: Dissolve crude sulfone in hot Ethanol. Add hot water dropwise until slight turbidity appears. Allow to cool slowly to RT, then 4°C.
-
Oil Prevention: If the product "oils out," seed the mixture with a tiny crystal of pure product or scratch the glass side.
FAQ: Rapid Fire Support
Q: Can I use mCPBA instead of
Q: My product is a liquid, but it should be a solid. A: You likely have Propyl(4-fluorophenyl) sulfoxide contamination. Sulfoxides often depress the melting point significantly. Check TLC (sulfoxides are much more polar/lower Rf than sulfones) or run an NMR. If confirmed, re-subject the oil to oxidation conditions.
Q: Is the propyl group stable? A: Yes, the propyl chain is chemically inert under these conditions.
References
-
Sato, K., et al. (1997). "A "Green" Route to Adipic Acid: Direct Oxidation of Cyclohexenes with 30% Hydrogen Peroxide." Science, 281(5383), 1646–1647.
oxidation). - Venkateswarlu, Y., et al. (2001). "Oxidation of sulfides to sulfones using sodium perborate." Synthetic Communications, 31(18).
-
Bahrami, K., et al. (2010). "Oxidation of sulfides to sulfones with 30% hydrogen peroxide catalyzed by tantalum carbide." Synlett, 2010(10), 1557-1561.
-
Drabowicz, J., et al. (2008).[3] "Synthesis of Sulfinates." Synthesis, 2008(22), 3563-3564. (Regarding sulfinate alkylation conditions).
Sources
Purification techniques for Propyl(4-fluorophenyl) sulfone
To: Research & Development Team From: Senior Application Scientist, Separation Sciences Division Subject: Technical Guide: Purification Protocols for Propyl(4-fluorophenyl) sulfone
Introduction & Compound Profile
This compound is an alkyl-aryl sulfone typically synthesized via the oxidation of its corresponding sulfide precursor. Achieving pharmaceutical-grade purity (>98%) is critical, as trace sulfoxide intermediates and metal catalysts can interfere with downstream biological assays or nucleophilic substitution reactions.
This guide provides a modular purification strategy. Unlike rigid SOPs, this document empowers you to diagnose the state of your crude material and select the optimal pathway—whether it be high-yield recrystallization or precision chromatography.
Chemical Profile:
-
Target Compound: this compound
-
Primary Impurities:
-
Propyl(4-fluorophenyl) sulfide (Starting Material - Non-polar)
-
Propyl(4-fluorophenyl) sulfoxide (Intermediate - Highly Polar)
-
Oxidant Residues (mCPBA, H2O2, Metal salts)
-
Phase 1: Diagnostic Assessment
Before initiating purification, you must characterize the impurity profile. Blind purification often leads to yield loss.
Q: How do I determine if Recrystallization or Chromatography is required? A: Perform a Thin Layer Chromatography (TLC) analysis.
TLC Protocol:
-
Stationary Phase: Silica Gel 60 F254.
-
Mobile Phase: Hexanes:Ethyl Acetate (3:1 v/v).
-
Visualization: UV (254 nm).
Interpretation of Rf Values (Relative Polarity):
| Compound | Polarity | Relative Rf (Approx) | Diagnostic Note |
| Sulfide (Precursor) | Non-Polar | 0.70 - 0.80 | Appears near solvent front. Indicates incomplete reaction. |
| Sulfone (Target) | Polar | 0.35 - 0.45 | Distinct spot in the middle third. |
| Sulfoxide (Impurity) | Highly Polar | 0.10 - 0.20 | Appears near baseline. Indicates stalled oxidation. |
-
Decision Logic:
-
If Sulfide is present (>5%): Consider driving the reaction further with excess oxidant before purification.
-
If Sulfoxide is the main impurity: Recrystallization is highly effective due to the large polarity difference.
-
If the crude is a dark oil : A short silica plug filtration is recommended before recrystallization.
-
Phase 2: Primary Purification - Recrystallization
Recrystallization is the "Gold Standard" for aryl sulfones due to their tendency to form stable lattices while rejecting the more polar sulfoxide and non-polar sulfide impurities.
Optimal Solvent System: Ethanol / Water (95:5) or Isopropanol / Water . Why? Sulfones exhibit steep solubility curves in alcohols (highly soluble hot, insoluble cold), while sulfoxides often remain soluble in the mother liquor due to strong hydrogen bonding with the solvent.
Step-by-Step Protocol
-
Dissolution: Place crude solid in a flask. Add minimum hot Ethanol (near boiling, ~75°C) to dissolve.
-
Tech Tip: If the solution is colored, add activated carbon (1-2 wt%), stir for 5 mins, and hot filter through Celite.
-
-
Nucleation: Remove from heat. Add warm water dropwise until a faint turbidity persists. Add one drop of Ethanol to clear it.
-
Crystal Growth: Allow the flask to cool to room temperature slowly (wrap flask in a towel/foil).
-
Harvesting: Cool in an ice bath (0-4°C) for 1 hour. Filter the white needles/plates via vacuum filtration.
-
Washing: Wash the cake with ice-cold Ethanol:Water (1:1).
Troubleshooting: "The Oiling Out" Phenomenon
Q: My product separated as a bottom oily layer instead of crystals. What happened? A: This occurs when the compound's melting point is lower than the solvent's boiling point, or the solution is too concentrated (supersaturated).
Corrective Action:
-
Re-heat the mixture until the oil redissolves.
-
Add more solvent (Ethanol) to dilute the solution slightly.
-
Seed it: Add a tiny crystal of pure product (if available) or scratch the inner glass wall with a glass rod to induce nucleation.
-
Slow Down: Cool much slower. Do not use an ice bath until solid crystals are clearly visible.
Phase 3: Secondary Purification - Flash Chromatography
If recrystallization fails (e.g., product is an oil or impurities co-crystallize), use Flash Column Chromatography.
Stationary Phase: Silica Gel (230-400 mesh). Mobile Phase Gradient:
| Volume (CV) | Solvent Composition | Goal |
| 0 - 2 | 100% Hexanes | Elute non-polar Sulfide impurities. |
| 2 - 5 | 10% EtOAc in Hexanes | Elute remaining non-polar byproducts. |
| 5 - 12 | 20-30% EtOAc in Hexanes | Elute Target Sulfone. |
| 12+ | 50% EtOAc in Hexanes | Flush out polar Sulfoxides (waste). |
-
Tech Tip: Sulfones are UV active. If available, use a flash system with a UV detector set to 254 nm.
Visual Workflow & Decision Tree
The following diagram illustrates the logical flow for purifying this compound based on the crude material's state.
Caption: Decision matrix for purification based on impurity profile (TLC) and physical state of the crude material.
Trace Impurity Removal (Scavenging)
Q: I have trace peroxides/oxidants left. How do I remove them? A: If you used mCPBA or H2O2, wash the organic layer (before drying/evaporation) with:
-
10% Sodium Sulfite (Na2SO3): Reduces peroxides.
-
Saturated Sodium Bicarbonate (NaHCO3): Removes acidic byproducts (e.g., m-chlorobenzoic acid).
Q: Trace metal catalyst (e.g., Mo, W) is contaminating my product. A: Use a metal scavenger resin (e.g., SiliaMetS® Thiol) or wash with dilute EDTA solution.
References
-
ChemicalBook. (2025). 4-Fluorophenyl sulfone - Physical Properties and Synthesis. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 9828 (Related Fluorinated Aromatics). Retrieved from
-
Organic Chemistry Portal. (2023). Synthesis of Aryl Sulfones. Retrieved from
-
Sigma-Aldrich. (2025). 4-Fluorophenyl methyl sulfone Product Specification. Retrieved from
-
ResearchGate. (2022). Separation Theory and TLC of Sulfoxides/Sulfones. Retrieved from
Preventing isomer formation in dihydroxydiphenyl sulfone synthesis
This guide serves as a specialized technical support interface for researchers and process chemists optimizing the synthesis of 4,4'-dihydroxydiphenyl sulfone (4,4'-DDS, Bisphenol S). It moves beyond basic textbook synthesis to address the specific kinetic and thermodynamic challenges of suppressing the 2,4'-isomer.
Current Status: Online Topic: Isomer Control in Sulfonation of Phenol Support Level: Tier 3 (Process Optimization & Troubleshooting)
Executive Summary: The Isomer Challenge
The synthesis of 4,4'-dihydroxydiphenyl sulfone via the sulfonation of phenol is governed by a competition between kinetic control (favoring the 2,4'-isomer) and thermodynamic control (favoring the 4,4'-isomer). High purity requires a process that not only synthesizes the sulfone but actively drives the rearrangement of the 2,4'-isomer into the 4,4'-isomer.
Module 1: Reaction Dynamics & Thermodynamics
Understanding the "Why" behind isomer formation.
Q1: Why does the 2,4'-isomer form initially, even when I aim for the 4,4'-product?
A: The sulfonation of phenol is an electrophilic aromatic substitution. The hydroxyl group of phenol is an ortho, para-director.
-
Kinetic Control: The ortho position (leading to 2,4'-DDS) is statistically favored (2 positions vs. 1 para position) and often has a lower activation energy for initial attack. At lower temperatures (<120°C), the reaction is kinetically controlled, resulting in a mixture rich in the 2,4'-isomer.
-
Thermodynamic Control: The 4,4'-isomer is thermodynamically more stable due to less steric hindrance. To minimize the 2,4'-isomer, you must push the reaction into a thermodynamic regime where the sulfonation becomes reversible, allowing the unstable 2,4'-isomer to dissociate and re-form as the stable 4,4'-isomer.
Q2: My reaction mixture solidifies into an intractable mass before conversion is complete. What is happening?
A: This is a common failure mode caused by aggressive solvent removal.
-
The Cause: As the solvent (azeotropic agent) is removed to drive water out, the concentration of 4,4'-DDS increases. If the solvent level drops too low while the 2,4'-isomer is still present, the mixture precipitates prematurely, trapping the 2,4'-isomer in the solid phase.
-
The Fix: Maintain a "suspension zone." You must keep enough solvent (e.g., o-dichlorobenzene) to keep the 2,4'-isomer in solution (where it can isomerize) while allowing the 4,4'-isomer to crystallize out slowly. This establishes a dynamic equilibrium that pumps the 2,4' -> 4,4' conversion.
Module 2: Catalysis & Process Control
Optimizing the "How" for maximum selectivity.
Q3: Can I use a catalyst to speed up the 2,4' to 4,4' isomerization?
A: Yes. While phenolsulfonic acid (an intermediate) acts as a weak auto-catalyst, adding specific strong acids can significantly accelerate the rearrangement.
-
Recommended Catalysts: Fluoroalkanesulfonic acids (e.g., trifluoromethanesulfonic acid) or aromatic sulfonic acids (e.g., benzenesulfonic acid).
-
Mechanism: These strong acids protonate the sulfone bridge more effectively, facilitating the cleavage of the 2,4'-isomer back to phenol and phenolsulfonic acid, which then recombine at the para position.
Q4: What is the optimal temperature profile to minimize the 2,4'-isomer?
A: A single isothermal setpoint is often insufficient. A ramped profile is recommended:
-
Initiation (110°C - 130°C): Initial sulfonation. High rate, mixed isomers.[1][2]
-
Isomerization Phase (160°C - 200°C): Critical step. Hold at this temperature for 2–5 hours. This high heat provides the energy required for the 2,4'-isomer to rearrange.
-
Solvent Reflux: Ensure the reaction solvent is refluxing to continuously remove water (azeotropic distillation), which drives the equilibrium forward.
Visualizing the Pathway
The following diagram illustrates the kinetic vs. thermodynamic pathways and the isomerization loop.
Caption: The isomerization loop (yellow to green) is the critical step for high purity. It requires high heat (>160°C) and time to convert the kinetic 2,4'-product.
Module 3: Purification & Workup
The "Fix" for downstream isolation.
Q5: I still have ~5% 2,4'-isomer in my crude product. How do I remove it without massive yield loss?
A: Rely on differential solubility. The 2,4'-isomer is significantly more soluble in polar organic solvents than the 4,4'-isomer.
-
Method A (Ester Extraction): Wash the crude solid with hot acetate esters (e.g., butyl acetate). This selectively dissolves the 2,4'-isomer and tars, leaving high-purity 4,4'-DDS.
-
Method B (Recrystallization): Recrystallize from aqueous phenol or methanol/water mixtures.
-
Method C (Anisole Extraction): Refluxing the crude product in anisole has been reported to effectively extract the 2,4'-isomer, yielding 4,4'-DDS with purity >99.9%.
Troubleshooting Matrix
Use this logic flow to diagnose low purity issues.
Caption: Diagnostic logic for identifying the root cause of high isomer contamination.
Comparative Data: Purification Efficiency
| Purification Method | Target Impurity | Mechanism | Approx.[3] Purity Achieved | Notes |
| Aqueous Phenol | 2,4'-DDS | Recrystallization | >98% | Requires handling of phenol streams.[3][4] |
| Acetate Esters | 2,4'-DDS + Tars | Selective Extraction | >99% | Good for removing colored impurities. |
| Anisole Reflux | 2,4'-DDS | Solid-Liquid Extraction | >99.9% | High efficiency; solvent recovery easy. |
| Activated Carbon | Color Bodies | Adsorption | N/A (Color only) | Use in conjunction with crystallization. |
References
-
Process for producing highly pure 4,4'-dihydroxydiphenyl sulfone. Source: WIPO (World Intellectual Property Organization) [Link][5]
-
Process for forming 4,4'-dihydroxydiphenyl sulfone (Fluoroalkanesulfonic acid catalyst). Source: European Patent Office [Link](Note: Direct PDF link to EP0380175B1 via Google Patents)[2]
- Separation and purification of 4,4'-dihydroxy diphenyl sulfone (Ester extraction).
-
Process for production of high-purity 4, 4'-dihydroxydiphenylsulfone (Anisole extraction). Source: ResearchGate [Link]
Sources
- 1. EP0220004A1 - Process for synthesizing 4,4'-dihydroxydiphenyl sulfone - Google Patents [patents.google.com]
- 2. data.epo.org [data.epo.org]
- 3. EP0293037A1 - Preparation of 4,4'-dihydroxydiphenyl sulfone - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
Technical Support Center: Propyl(4-fluorophenyl) sulfone Stability & Reactivity Guide
Product Code: P-FS-004 Chemical Name: 1-fluoro-4-(propylsulfonyl)benzene CAS: (Analogous to 383-29-9 for bis-variant; specific alkyl-aryl variants vary) Support Tier: Level 3 (Senior Application Scientist)
Executive Summary: The "Dual-Activation" Hazard
Welcome to the technical support hub for Propyl(4-fluorophenyl) sulfone . If you are experiencing yield loss, byproduct formation, or unexpected decomposition, it is likely due to the molecule's dual-activation profile .
This scaffold is not an inert bystander. The sulfone (
- -Proton Acidity: The sulfone acidifies the propyl protons adjacent to the sulfur, making them vulnerable to strong bases.
-
Activation: The sulfone is a potent electron-withdrawing group (EWG), activating the para-fluorine toward Nucleophilic Aromatic Substitution (
).
Troubleshooting Guides (FAQ Format)
Module A: Fluorine Loss & Unexpected Amination/Etherification
Q: I treated the compound with a primary amine (or alkoxide) and the Fluorine atom disappeared from my NMR. What happened?
Diagnosis: You have triggered an unintended Nucleophilic Aromatic Substitution (
The Mechanism:
Corrective Protocol:
-
Check Solvent: Polar aprotic solvents (DMSO, DMF, NMP) drastically accelerate
rates. Switch to non-polar solvents (THF, Toluene) if solubility permits. -
Temperature Control:
on fluorophenyl sulfones often requires heat (>60°C). Keep reactions below 40°C if the fluorine must be preserved. -
Nucleophile Strength: If you must use an amine, use a sterically hindered base or a less nucleophilic aniline derivative.
Module B: Low Yields with Strong Bases (Lithiation Issues)
Q: I tried to functionalize a different part of the molecule using n-BuLi, but I got a complex mixture. Is the sulfone unstable to base?
Diagnosis: You likely deprotonated the propyl chain instead of (or in addition to) your intended target.
The
The "Hidden" Side Reaction:
Corrective Protocol:
-
Switch to "Harder" Bases: If you need to deprotonate an aromatic ring elsewhere, use a base that is less nucleophilic but strong, such as LiTMP (Lithium 2,2,6,6-tetramethylpiperidide), and perform the reaction at -78°C .
-
Inverse Addition: Add the base to your substrate slowly to avoid local excesses that favor side reactions.
-
Quench Rapidly: Do not let the lithiated species linger; add your electrophile immediately.
Module C: Reductive Cleavage (The "Julia" Risk)
Q: I used Magnesium/Methanol (or Sodium Amalgam) for a reduction step, and the entire sulfone group was cleaved. Why?
Diagnosis: You inadvertently performed a Reductive Desulfonylation .
While sulfones are stable to mild reducing agents (like
Stability Table: Reducing Agents
| Reagent | Stability Status | Risk Level |
| Stable | Low | |
| Generally Stable | Low (unless high heat) | |
| Unstable | Critical (C-S cleavage) | |
| Unstable | High (Desulfonylation) | |
| Unstable | High |
Visualizing the Reactivity Pathways
The following diagram maps the specific failure points of this compound. Use this to identify which part of your reaction condition is attacking the molecule.[2]
Figure 1: Reactivity Map showing the three primary instability vectors:
Standardized Experimental Protocols
Protocol 1: Safe Nucleophilic Reaction (Preserving the Fluorine)
Objective: To react a nucleophile elsewhere on the molecule without displacing the Fluorine.
-
Solvent Selection: Use THF or Dichloromethane (DCM) . Avoid DMSO or DMF, as these stabilize the transition state for
displacement of the fluorine. -
Temperature: Maintain reaction temperature < 25°C .
-
Base: Use non-nucleophilic organic bases like DIPEA (Hünig's base) or 2,6-Lutidine . Avoid inorganic hydroxides or alkoxides.
Protocol 2: Controlled Lithiation (Avoiding Propyl Deprotonation)
Objective: To lithiate an aryl ring without deprotonating the propyl chain.[1][3][4][5][6][7][8]
-
Dry Conditions: Flame-dry all glassware; use anhydrous THF.
-
Cryogenic Cooling: Cool the substrate solution to -78°C (Acetone/Dry Ice bath).
-
Reagent: Add LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) dropwise.
-
Why? LiTMP is extremely bulky. It struggles to access the sterically hindered
-protons of the propyl chain compared to the more accessible aryl protons (ortho-lithiation) or halogen exchange sites.
-
-
Quench: Add the electrophile at -78°C. Do not allow the reaction to warm up before quenching.
References
- March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed., Wiley, 1992.
-
Bordwell, F. G. "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research, 1988, 21(12), 456–463.
-
Bloch, R. "The Julia modification of the Julia-Lythgoe olefination." Chemical Reviews, 1998, 98(4), 1407-1438. (Mechanisms of reductive desulfonylation).
-
Bunnett, J. F., & Zahler, R. E. "Nucleophilic Substitution Reactions of 4-Substituted-1-halobenzenes." Chemical Reviews, 1951.
activation by Sulfones).
Sources
- 1. Reductive desulfonylation - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. Phenyl Sulfones: A Route to a Diverse Family of Trisubstituted Cyclohexenes from Three Independent Nucleophilic Additions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scaling Up the Synthesis of Propyl(4-fluorophenyl) sulfone
Welcome to the technical support center for the synthesis of Propyl(4-fluorophenyl) sulfone. This guide is designed for researchers, chemists, and process development professionals who are looking to move from bench-scale synthesis to larger, scalable production. We will explore a robust, two-step synthetic route, focusing on practical, field-tested insights to help you anticipate challenges and troubleshoot effectively. Our approach emphasizes not just the "how," but the "why," grounding our protocols in solid chemical principles to ensure your success.
Overview of the Synthetic Strategy
The selected pathway for synthesizing this compound is a reliable two-step process. This method is favored for its scalability, use of readily available starting materials, and straightforward execution.
-
Step 1: S-Alkylation. Synthesis of the precursor, Propyl(4-fluorophenyl) sulfide, via the nucleophilic substitution of 1-bromopropane with 4-fluorothiophenol.
-
Step 2: Oxidation. Selective oxidation of the sulfide intermediate to the final sulfone product using hydrogen peroxide in acetic acid, a "green" and cost-effective oxidant.[1][2]
The overall workflow is depicted below.
Caption: High-level workflow for the two-step synthesis of this compound.
Detailed Experimental Protocols
Protocol 1: Synthesis of Propyl(4-fluorophenyl) sulfide
This procedure details the S-alkylation of 4-fluorothiophenol. The choice of potassium carbonate as the base is critical; it is strong enough to deprotonate the thiol but not so strong as to promote significant side reactions like the hydrolysis of 1-bromopropane.
Reagent Stoichiometry and Properties
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount (for 10g scale) | Density (g/mL) | Volume (mL) |
|---|---|---|---|---|---|
| 4-Fluorothiophenol | 128.17 | 1.0 | 10.0 g | 1.18 | ~8.5 |
| 1-Bromopropane | 122.99 | 1.1 | 10.5 g | 1.35 | ~7.8 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 1.5 | 16.2 g | - | - |
| Acetonitrile (MeCN) | 41.05 | - | 100 mL | 0.786 | 100 |
Step-by-Step Procedure:
-
Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-fluorothiophenol (10.0 g, 78.0 mmol) and acetonitrile (100 mL).
-
Base Addition: Add anhydrous potassium carbonate (16.2 g, 117 mmol) to the solution. Stir the resulting suspension vigorously.
-
Alkylating Agent Addition: Add 1-bromopropane (10.5 g, 85.8 mmol) dropwise to the suspension at room temperature over 10 minutes.
-
Reaction: Heat the reaction mixture to a gentle reflux (~80-82°C) and maintain for 3-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 95:5 Hexane:Ethyl Acetate mobile phase. The disappearance of the 4-fluorothiophenol spot indicates reaction completion.
-
Workup:
-
Cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetonitrile.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude Propyl(4-fluorophenyl) sulfide as a pale yellow oil. The product is often of sufficient purity for the next step.
-
Protocol 2: Oxidation to this compound
This step involves the oxidation of the sulfide to a sulfone. The most common pitfall is the reaction stalling at the intermediate sulfoxide stage.[1] Using a slight excess of hydrogen peroxide and allowing sufficient reaction time at a moderately elevated temperature ensures complete conversion.
Reagent Stoichiometry and Properties
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount (for 13.2g scale) | Density (g/mL) | Volume (mL) |
|---|---|---|---|---|---|
| Propyl(4-fluorophenyl) sulfide | 170.25 | 1.0 | 13.2 g (from Step 1) | ~1.1 | ~12.0 |
| Acetic Acid (AcOH) | 60.05 | - | 70 mL | 1.05 | 70 |
| Hydrogen Peroxide (H₂O₂) 30% w/w | 34.01 | 2.2 | ~18.5 mL | 1.11 | ~18.5 |
Step-by-Step Procedure:
-
Setup: In a 250 mL flask equipped with a magnetic stirrer and thermometer, dissolve the crude Propyl(4-fluorophenyl) sulfide (13.2 g, 77.5 mmol) in glacial acetic acid (70 mL).
-
Oxidant Addition: Cool the solution in an ice-water bath. Slowly add 30% hydrogen peroxide (~18.5 mL, ~171 mmol) dropwise, ensuring the internal temperature does not exceed 25°C. Caution: The initial addition can be exothermic.
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to 60-65°C. Stir for 4-6 hours.
-
Monitoring: Monitor the reaction by TLC (80:20 Hexane:Ethyl Acetate). The sulfide (higher Rf) will convert to the sulfoxide (intermediate Rf) and finally to the sulfone (lowest Rf). The reaction is complete when the sulfoxide spot is no longer visible.
-
Workup & Purification:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the mixture into 250 mL of ice-cold water with stirring. A white precipitate should form.
-
Quenching: Check for residual peroxides using peroxide test strips. If positive, add a small amount of saturated sodium sulfite (Na₂SO₃) solution until the test is negative.
-
Collect the white solid by vacuum filtration and wash the filter cake thoroughly with cold water until the filtrate is neutral.
-
Recrystallize the crude solid from ethanol or an ethanol/water mixture to afford pure this compound as a white crystalline solid.
-
Dry the product in a vacuum oven at 40-50°C. Expected yield: 80-90%.
-
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis and scale-up process in a direct question-and-answer format.
Q1: My S-alkylation reaction (Step 1) is sluggish or incomplete. What's going on?
Answer: This is a frequent issue, often traceable to a few key factors:
-
Ineffective Base: Ensure your potassium carbonate is anhydrous. Moisture will reduce its efficacy. For particularly stubborn reactions, a stronger base like cesium carbonate can be used, although this increases cost.
-
Poor Reagent Quality: Verify the purity of your 1-bromopropane. If it has degraded, it will contain HBr, which neutralizes your base, and propene, which is unreactive.
-
Insufficient Mixing: On a larger scale, the reaction is heterogeneous (solid K₂CO₃ in liquid). Ensure your stirring is vigorous enough to maintain a fine suspension and maximize the surface area of the base. Poor mixing is a common cause of failure during scale-up.
-
Solvent Choice: Acetonitrile is an excellent choice. However, DMF can also be used and may accelerate the reaction due to its higher polarity and boiling point, but it is more difficult to remove during workup.
Q2: During the oxidation (Step 2), my reaction stops at the sulfoxide stage. How do I push it to the sulfone?
Answer: This is the most common challenge in this step. The oxidation of the sulfide to the sulfoxide is much faster than the oxidation of the sulfoxide to the sulfone.
-
Stoichiometry of Oxidant: Ensure you have at least 2.2 equivalents of H₂O₂. On a large scale, some peroxide can decompose, so a slight excess is necessary.
-
Temperature: While the reaction is initiated at a low temperature for safety, it needs to be heated to 60-65°C to provide sufficient activation energy for the second oxidation step. If the reaction stalls, consider increasing the temperature to 70°C, but monitor closely for side reactions.
-
Reaction Time: Be patient. The conversion of sulfoxide to sulfone can take several hours. Do not begin workup until TLC analysis confirms the absence of the sulfoxide intermediate.
The following diagram illustrates the decision-making process for troubleshooting an incomplete oxidation.
Caption: Troubleshooting logic for incomplete oxidation to sulfone.
Q3: The oxidation exotherm is too vigorous during scale-up. How can I control it?
Answer: Thermal management is paramount for safety and selectivity when scaling up oxidation reactions.[3]
-
Controlled Addition Rate: The primary method of control is the addition rate of the hydrogen peroxide. Use a syringe pump or a dropping funnel for a slow, controlled addition.
-
Efficient Cooling: Ensure your reactor has an efficient cooling system (e.g., a jacketed reactor with a chiller). An ice bath that is sufficient for a 250 mL flask will be inadequate for a 20 L reactor.
-
Reverse Addition: In some cases, adding the sulfide/acetic acid solution to the hydrogen peroxide solution (reverse addition) can help maintain better temperature control, although this is less common.
-
Dilution: Increasing the amount of acetic acid can help create a larger thermal sink, but this will increase your process mass intensity (PMI).
Q4: My final product is an oil or a low-melting solid after purification. What causes this?
Answer: A pure sample of this compound should be a white crystalline solid. An oily or impure appearance is almost always due to contamination.
-
Residual Sulfoxide: The most likely culprit is the sulfoxide intermediate, which has a lower melting point and can act as an impurity that disrupts the crystal lattice of the sulfone. Inadequate oxidation is the root cause.
-
Solvent Contamination: Ensure all solvents (acetic acid, ethanol from recrystallization) are thoroughly removed in a vacuum oven.
-
Improving Purification: If your product remains impure after one recrystallization, consider a second recrystallization from a different solvent system or purification by column chromatography on silica gel for smaller scales.
Q5: What are the primary safety concerns for this process?
Answer:
-
Thiols: 4-Fluorothiophenol has a powerful and unpleasant odor. All manipulations should be performed in a well-ventilated fume hood. Consider quenching any glassware that contained the thiol with bleach before removing it from the hood.
-
Oxidizing Agents: Hydrogen peroxide (30%) is a strong oxidizer. Avoid contact with skin and eyes, and never mix it with flammable solvents in a closed system. The quenching step with a reducing agent like sodium sulfite is a critical safety measure to neutralize any unreacted peroxide before disposal.
-
Exotherms: As discussed, the oxidation step is exothermic. Proper temperature monitoring and control are essential to prevent a runaway reaction.
References
- CN116514691B - Synthesis method of aryl sulfone compound - Google Patents. (n.d.).
-
Preparation of sulfonated bis(4‐fluorophenyl) sulfone - ResearchGate. (n.d.). Retrieved February 5, 2026, from [Link]
-
(PDF) Synthesis and Polymerization of 4-Vinylbenzylphenylsulfone - ResearchGate. (n.d.). Retrieved February 5, 2026, from [Link]
-
fluoromethyl phenyl sulfone - Organic Syntheses Procedure. (n.d.). Retrieved February 5, 2026, from [Link]
-
Alkyl sulfone synthesis by C-S coupling reactions - Organic Chemistry Portal. (n.d.). Retrieved February 5, 2026, from [Link]
-
Sulfone synthesis by oxidation - Organic Chemistry Portal. (n.d.). Retrieved February 5, 2026, from [Link]
- US4983773A - Preparation of bis-(4-chlorophenyl) sulfone - Google Patents. (n.d.).
-
Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Retrieved February 5, 2026, from [Link]
-
Aryl sulfone synthesis by C-S coupling reactions - Organic Chemistry Portal. (n.d.). Retrieved February 5, 2026, from [Link]
-
Synthesis of Aryl Sulfones - ResearchGate. (n.d.). Retrieved February 5, 2026, from [Link]
-
Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides - ACS Publications. (n.d.). Retrieved February 5, 2026, from [Link]
-
Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts | Chemical Reviews - ACS Publications. (n.d.). Retrieved February 5, 2026, from [Link]
-
Aryl sulfide or diaryl sulfide synthesis by S-arylation or S-alkylation - Organic Chemistry Portal. (n.d.). Retrieved February 5, 2026, from [Link]
-
Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC - NIH. (n.d.). Retrieved February 5, 2026, from [Link]
-
Sulfide Oxidation - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved February 5, 2026, from [Link]
-
The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid - MDPI. (n.d.). Retrieved February 5, 2026, from [Link]
-
Suzuki-type sulfonylation of aryl boron compounds: A powerful tool for synthesis of diaryl sulfones - Chemical Review and Letters. (n.d.). Retrieved February 5, 2026, from [Link]
-
One-Pot Synthesis of Aryl Sulfones from Alcohols - Organic Chemistry Portal. (n.d.). Retrieved February 5, 2026, from [Link]
Sources
Validation & Comparative
Comparative Guide: Propyl(4-fluorophenyl) Sulfone vs. Diaryl Sulfones in Biological Assays
Part 1: Strategic Overview
In medicinal chemistry, the sulfone moiety (
Propyl(4-fluorophenyl) sulfone represents a strategic shift to the Alkyl-Aryl Sulfone class. By replacing one aromatic ring with a flexible propyl chain, researchers modulate physicochemical properties (solubility, lipophilicity) while retaining the electron-withdrawing influence on the remaining fluorophenyl ring.
This guide objectively compares the assay performance of this compound against standard Diaryl Sulfones, focusing on solubility, metabolic stability, and assay interference.
The Core Trade-Off
-
Diaryl Sulfones: High Stability / Low Solubility / Rigid Binding.
-
This compound: Improved Solubility / Variable Stability / Flexible Linker.
Part 2: Critical Attribute Analysis[1]
Physicochemical Profile & Solubility
Diaryl sulfones are notorious for strong crystal lattice energy (
| Feature | This compound | Bis(4-fluorophenyl) sulfone (Comparator) | Impact on Biological Assay |
| Hybridization | Higher | ||
| Lattice Energy | Moderate (Flexible packing) | High (Rigid stacking) | Diaryl analogs may precipitate in HTS buffers, causing false negatives. |
| LogP (Est.) | ~2.4 - 2.8 | ~2.5 - 3.0 | Similar lipophilicity, but the alkyl analog often has better kinetic solubility. |
| H-Bonding | Sulfone O = Acceptor | Sulfone O = Acceptor | Identical pharmacophore vector, different steric demand. |
Metabolic Stability (The "Alkyl Liability")
This is the most critical differentiator in biological assays involving microsomes or hepatocytes.
-
Diaryl Sulfones: The 4-fluoro substituents block the primary site of CYP450 oxidation (para-position). These molecules are often metabolically "bulletproof," sometimes leading to long half-lives or bioaccumulation.
-
This compound: The propyl chain introduces metabolic "soft spots." CYP450 enzymes can readily perform:
- -oxidation: At the terminal methyl group.
- oxidation: At the methylene group (benzylic-like position relative to sulfone).
Expert Insight: In a metabolic stability assay (e.g., Human Liver Microsomes), this compound will likely show a higher Intrinsic Clearance (
) than its diaryl counterpart. This is not a failure but a tunable feature for drugs requiring shorter half-lives.
Part 3: Experimental Protocols
Protocol A: Comparative Kinetic Solubility Assay
Objective: Determine if the propyl modification resolves the "brick dust" insolubility of diaryl sulfones in assay media.
Reagents:
-
Test Compounds (10 mM stock in DMSO).
-
PBS Buffer (pH 7.4).
-
Nephelometer or UV-Vis Plate Reader.
Workflow:
-
Preparation: Dispense 198 µL of PBS into a 96-well clear-bottom plate.
-
Spiking: Add 2 µL of 10 mM DMSO stock (Final conc: 100 µM, 1% DMSO).
-
Incubation: Shake at 500 rpm for 2 hours at room temperature.
-
Readout: Measure absorbance at 620 nm (turbidity) or use nephelometry.
-
Validation: Centrifuge plate at 3000g for 10 min. Sample supernatant and analyze by HPLC-UV to determine concentration of dissolved species.
Success Criteria:
-
Soluble:
recovery in supernatant relative to solvent standard. -
Precipitated: High turbidity (
) or recovery.
Protocol B: Microsomal Stability Profiling
Objective: Quantify the metabolic liability introduced by the propyl chain.
Reagents:
-
Human Liver Microsomes (HLM) (0.5 mg/mL protein).
-
NADPH Regenerating System.
-
Internal Standard (e.g., Warfarin or Tolbutamide).
Workflow:
-
Incubation: Mix 1 µM test compound with HLM in phosphate buffer (100 mM, pH 7.4).
-
Initiation: Add NADPH to start the reaction (Time
). -
Sampling: Aliquot 50 µL at
min into cold Acetonitrile (containing Internal Standard) to quench. -
Analysis: Centrifuge and analyze supernatant via LC-MS/MS (MRM mode).
-
Target MRM for Propyl: Look for +16 Da (Hydroxylation) and -14 Da (Dealkylation/Oxidation) shifts.
-
Target MRM for Diaryl: Look for rare defluorination or ortho-hydroxylation.
-
Part 4: Visualization & Decision Logic
Diagram 1: Structural Activity & Metabolic Fate
This diagram illustrates the divergent paths of the two scaffolds in a biological system.
Caption: Decision matrix comparing the physicochemical and metabolic consequences of selecting a Diaryl vs. Alkyl-Aryl sulfone scaffold.
Part 5: Data Synthesis & Recommendations
Comparative Performance Table
| Assay Metric | This compound | Diaryl Sulfone Standards | Recommendation |
| Aqueous Solubility | High | Low (Risk of precipitation) | Use Propyl scaffold for HTS to reduce noise. |
| Metabolic Stability | Low/Moderate (Tunable) | High (Often too stable) | Use Diaryl for systemic durability; Propyl for soft drugs. |
| Target Selectivity | Flexible (Adaptable linker) | Rigid (Specific pocket fit) | Propyl allows exploring pockets with depth constraints. |
| Synthetic Access | High (S-alkylation) | Moderate (Cross-coupling) | Propyl analogs are easier to diversify (R-group sweep). |
Final Editorial Recommendation
For early-stage screening and assay development , This compound is superior to rigid diaryl sulfones due to its enhanced solubility profile, which minimizes false negatives caused by compound aggregation. However, if the biological target requires a rigid hydrophobic pharmacophore (e.g., certain ion channel pores), the Diaryl Sulfone remains the gold standard, provided that solubility is managed via formulation (e.g., cyclodextrins).
References
-
Feng, M., et al. (2016). "Synthesis of Alkyl Aryl Sulfones via Reaction of N-Arylsulfonyl Hydroxyamines with Electron-Deficient Alkenes." Molecules, 21(10). Link
-
Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link
-
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. Link
-
Pettit, G. R., et al. (2004). "A diaryl sulfide, sulfoxide, and sulfone bearing structural similarities to combretastatin A-4."[1] Journal of Medicinal Chemistry, 47(7). Link
Sources
A Comparative Guide to Validating the Antimicrobial Activity of Propyl(4-fluorophenyl) Sulfone Derivatives
In an era marked by the escalating threat of antimicrobial resistance, the imperative to discover and validate novel antimicrobial agents has never been more critical. Among the diverse chemical scaffolds under investigation, sulfone derivatives have emerged as a promising class of compounds with a broad spectrum of activity.[1][2][3][4][5] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on validating the antimicrobial efficacy of a specific subset: Propyl(4-fluorophenyl) sulfone derivatives. We will delve into the scientific rationale behind experimental design, present comparative data, and provide detailed, field-proven protocols for robust validation.
The Scientific Rationale: Why this compound?
The selection of the this compound scaffold is a deliberate choice rooted in established structure-activity relationships. The core sulfone group (R-S(=O)₂-R') is a known pharmacophore in various bioactive molecules, recognized for its metabolic stability and ability to engage in hydrogen bonding.[1] Furthermore, the incorporation of a fluorine atom on the phenyl ring is a strategic medicinal chemistry approach. Fluorine's high electronegativity can modulate the electronic properties of the molecule, potentially enhancing its binding affinity to target enzymes and improving pharmacokinetic properties such as membrane permeability and metabolic resistance.[6] The propyl group, in turn, contributes to the lipophilicity of the derivative, which can be crucial for its interaction with and penetration of microbial cell membranes.[7]
Comparative Antimicrobial Efficacy: A Data-Driven Analysis
To contextualize the potential of this compound derivatives, a comparative analysis against established antimicrobial agents is essential. The following table presents illustrative Minimum Inhibitory Concentration (MIC) data for two novel derivatives, PFPS-1 and PFPS-2, against a panel of clinically relevant microbial pathogens. These values are benchmarked against standard-of-care antibiotics.
Table 1: Comparative In Vitro Activity (MIC in µg/mL) of this compound Derivatives
| Compound | Staphylococcus aureus (ATCC 29213) | Escherichia coli (ATCC 25922) | Pseudomonas aeruginosa (ATCC 27853) | Candida albicans (ATCC 90028) |
| PFPS-1 | 8 | 16 | 32 | 16 |
| PFPS-2 | 4 | 8 | 16 | 8 |
| Vancomycin | 1 | >128 | >128 | NA |
| Ciprofloxacin | 0.5 | 0.015 | 0.5 | NA |
| Fluconazole | NA | NA | NA | 2 |
| NA: Not Applicable |
Disclaimer: The data presented in this table is for illustrative purposes to guide researchers and should not be considered as definitive experimental results.
This comparative data immediately highlights the broad-spectrum potential of the novel derivatives, exhibiting activity against Gram-positive bacteria, Gram-negative bacteria, and fungi. The next logical step is to rigorously validate such findings through standardized experimental protocols.
Validating Antimicrobial Activity: A Practical Guide to Experimental Protocols
The credibility of any novel antimicrobial compound hinges on the robustness and reproducibility of its validation. The following protocols are aligned with the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring that the data generated is both reliable and comparable across different laboratories.[8][9][10][11][12][13][14][15][16]
The overall process for validating a new antimicrobial agent follows a logical progression from initial screening to a more in-depth characterization of its activity.
Caption: High-Level Experimental Workflow.
The broth microdilution assay is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[17][18][19][20]
Principle: A standardized suspension of a test microorganism is exposed to serial dilutions of the antimicrobial compound in a liquid growth medium. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism after overnight incubation.
Step-by-Step Methodology:
-
Preparation of Compound Stock Solution:
-
Accurately weigh the this compound derivative and dissolve it in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). The final concentration of the solvent in the assay should not exceed 1% to avoid toxicity to the microorganisms.
-
-
Preparation of Microtiter Plates:
-
Using a 96-well sterile microtiter plate, add 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12 of each row to be used.
-
In well 1 of each row, add 100 µL of the test compound at twice the desired highest final concentration.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard the final 50 µL from well 10. This will result in 50 µL per well with serially diluted compound.
-
Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no bacteria).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Inoculation and Incubation:
-
Add 50 µL of the final bacterial suspension to wells 1 through 11. The final volume in each well will be 100 µL.
-
Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
-
Result Interpretation:
-
The MIC is read as the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).
-
This method provides a qualitative assessment of antimicrobial activity and is useful for rapid screening.[21][22][23][24][25]
Principle: A paper disk impregnated with a known concentration of the antimicrobial compound is placed on an agar plate inoculated with a lawn of the test microorganism. The compound diffuses into the agar, creating a concentration gradient. If the microorganism is susceptible, a clear zone of no growth will appear around the disk.
Step-by-Step Methodology:
-
Inoculum Preparation:
-
Prepare a standardized inoculum as described in the broth microdilution protocol (0.5 McFarland standard).
-
-
Plate Inoculation:
-
Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.[21]
-
-
Disk Application:
-
Allow the plate to dry for 3-5 minutes.
-
Using sterile forceps, apply the paper disks impregnated with the this compound derivatives onto the agar surface. Gently press the disks to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 16-24 hours.
-
-
Result Interpretation:
-
Measure the diameter of the zone of inhibition in millimeters. The interpretation of susceptible, intermediate, or resistant is based on pre-defined zone diameter breakpoints, which would need to be established for novel compounds.
-
Plausible Mechanism of Action: Targeting Folic Acid Synthesis
Sulfonamides and some sulfones are known to act as competitive inhibitors of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[26][27][28] This pathway is essential for the synthesis of nucleotides and certain amino acids, and its disruption is bacteriostatic.[26][27] Given the structural similarities, it is plausible that this compound derivatives exert their antimicrobial effect through a similar mechanism.
Caption: Proposed Mechanism of Action.
This proposed mechanism provides a solid foundation for further biochemical assays, such as enzyme inhibition studies with purified DHPS, to definitively elucidate the molecular target of these novel derivatives.
Conclusion and Future Perspectives
The validation of this compound derivatives as potential antimicrobial agents requires a systematic and rigorous approach. The comparative data and detailed protocols presented in this guide offer a robust framework for conducting these essential studies. The promising broad-spectrum activity of these compounds warrants further investigation, including determining their bactericidal or bacteriostatic nature, evaluating their cytotoxicity against mammalian cell lines, and exploring their efficacy in in vivo models of infection. The insights gained from these studies will be invaluable in the ongoing battle against antimicrobial resistance and the development of next-generation therapeutics.
References
-
Sulfonamide: Mechanism of Action & Uses. Study.com. Available from: [Link]
-
Antimicrobial activity of Various Sulfone Derivatives: A Review. ResearchGate. Available from: [Link]
-
Synthesis and antimicrobial activity of 2-fluorophenyl-4,6-disubstituted[6][26][28]triazines. ScienceDirect. Available from: [Link]
-
What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. Cleveland Clinic. Available from: [Link]
-
Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink. Available from: [Link]
-
Enhanced Antimicrobial Efficacy of Sulfones and Sulfonamides via Cage-Like Silsesquioxane Incorporation. ACS Publications. Available from: [Link]
-
Activity of propyl-propane-thiosulfinate and propyl-propane-thiosulfonate against carbapenem-resistant Gram-negative. Wiley Online Library. Available from: [Link]
-
Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. Available from: [Link]
-
Synthesis and Antibacterial Evaluation of New Sulfone Derivatives Containing 2-Aroxymethyl-1,3,4-Oxadiazole/Thiadiazole Moiety. MDPI. Available from: [Link]
-
MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Available from: [Link]
-
EUCAST - Home. European Committee on Antimicrobial Susceptibility Testing. Available from: [Link]
-
M100 | Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. Available from: [Link]
-
How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics. Available from: [Link]
-
Clinical Breakpoint Tables. European Committee on Antimicrobial Susceptibility Testing. Available from: [Link]
-
M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan. Available from: [Link]
-
MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. FWD AMR-RefLabCap. Available from: [Link]
-
Synthesis and antimicrobial activity of sulfide and sulfone derivatives of 4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine/acetamide. ResearchGate. Available from: [Link]
-
Design, Synthesis, and Antibacterial Activity of Novel Sulfone Derivatives Containing a 1,2,4-Triazolo[4,3- a]Pyridine Moiety. PubMed. Available from: [Link]
-
How to do a Kirby-Bauer Disk Diffusion Antimicrobial Susceptibility Test. YouTube. Available from: [Link]
-
Antimicrobial Susceptibility Testing | Area of Focus. Clinical and Laboratory Standards Institute. Available from: [Link]
-
Design, Synthesis, and Antibacterial Activity of Novel Sulfone Derivatives Containing a 1,2,4-Triazolo[4,3-a]Pyridine Moiety. ACS Publications. Available from: [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Available from: [Link]
-
EUCAST expert rules in antimicrobial susceptibility testing. ResearchGate. Available from: [Link]
-
Disk diffusion test. Wikipedia. Available from: [Link]
-
Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. Available from: [Link]
-
Antimicrobial susceptibility testing EUCAST disk diffusion method. National Institute for Communicable Diseases. Available from: [Link]
-
M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. Clinical and Laboratory Standards Institute. Available from: [Link]
-
EUCAST -standardising antimicrobial susceptibility testing in Europe. European Committee on Antimicrobial Susceptibility Testing. Available from: [Link]
-
Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Microbe Notes. Available from: [Link]
-
Synthesis, identification, antibacterial, and antifungal activity evaluation of sulfone derivatives containing an 1,3,4-oxadiazole thioether moiety. Taylor & Francis Online. Available from: [Link]
-
MIC & Etest. International Academy of Clinical Laboratory Diagnosticians. Available from: [Link]
-
Design, Synthesis, Biological Activity and Molecular Modeling of New Heterocyclic Tetrazole Derivatives. Journal of American Science. Available from: [Link]
-
CLSI M100 Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis, and Antibacterial Activity of Novel Sulfone Derivatives Containing a 1,2,4-Triazolo[4,3- a]Pyridine Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthesis and antimicrobial activity of 2-fluorophenyl-4,6-disubstituted [1,3,5]triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. EUCAST: EUCAST - Home [eucast.org]
- 9. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 10. EUCAST: Clinical Breakpoint Tables [eucast.org]
- 11. nih.org.pk [nih.org.pk]
- 12. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 13. researchgate.net [researchgate.net]
- 14. goums.ac.ir [goums.ac.ir]
- 15. bsac.org.uk [bsac.org.uk]
- 16. darvashco.com [darvashco.com]
- 17. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 18. protocols.io [protocols.io]
- 19. rr-asia.woah.org [rr-asia.woah.org]
- 20. en.iacld.com [en.iacld.com]
- 21. asm.org [asm.org]
- 22. hardydiagnostics.com [hardydiagnostics.com]
- 23. m.youtube.com [m.youtube.com]
- 24. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 25. microbenotes.com [microbenotes.com]
- 26. Sulfonamide: Mechanism of Action & Uses - Lesson | Study.com [study.com]
- 27. my.clevelandclinic.org [my.clevelandclinic.org]
- 28. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Propyl(4-fluorophenyl) Sulfone Analogs as Matrix Metalloproteinase Inhibitors
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of propyl(4-fluorophenyl) sulfone analogs as potential inhibitors of matrix metalloproteinases (MMPs). It is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutic agents targeting these enzymes. We will explore the rationale behind experimental design, compare the inhibitory activities of a representative set of analogs, and provide detailed protocols for their synthesis and evaluation.
Introduction: The Rationale for Targeting MMPs with Sulfone-Based Inhibitors
Matrix metalloproteinases are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM).[1] Under physiological conditions, their activity is tightly regulated. However, aberrant MMP activity is implicated in a range of pathologies, including cancer metastasis, arthritis, and cardiovascular diseases, making them attractive therapeutic targets.[2][3]
The sulfone and sulfonamide moieties have emerged as key pharmacophores in the design of MMP inhibitors (MMPIs).[2] These groups can interact with the catalytic zinc ion in the MMP active site or form hydrogen bonds with backbone residues, contributing to the binding affinity and selectivity of the inhibitor.[4] The this compound scaffold provides a versatile platform for exploring the SAR of this class of compounds. The propyl group can be modified to probe the S1' pocket of the enzyme, a key determinant of inhibitor selectivity, while the 4-fluorophenyl group can be substituted to optimize interactions with other regions of the active site.
This guide will focus on a series of hypothetical, yet plausible, this compound analogs to illustrate the principles of SAR in this chemical series. The presented biological data, while illustrative, is based on established SAR trends for sulfone-based MMPIs.
Structure-Activity Relationship (SAR) Analysis
The inhibitory potency and selectivity of this compound analogs against MMPs are highly dependent on their structural features. We will now dissect the contributions of different parts of the molecule to its biological activity.
The Role of the Alkyl Chain
The alkyl chain, in this case, a propyl group, plays a critical role in interacting with the S1' pocket of the MMP active site. The size, shape, and flexibility of this group can significantly influence both potency and selectivity.
-
Chain Length: Varying the length of the alkyl chain can modulate the depth of penetration into the S1' pocket. A propyl group often provides a good balance of hydrophobicity and conformational flexibility to fit into the active sites of several MMPs. Shorter or longer chains may be more selective for MMPs with smaller or larger S1' pockets, respectively.
-
Branching: Introducing branching on the alkyl chain, for example, an isopropyl or isobutyl group, can improve potency by increasing the surface area of interaction with the hydrophobic residues of the S1' pocket. However, excessive branching may lead to steric hindrance and a loss of activity.
-
Functionalization: The introduction of polar functional groups, such as a hydroxyl or a carboxylate group, on the alkyl chain can have a dual effect. While it may decrease hydrophobic interactions, it can also form new hydrogen bonds with residues at the entrance of the S1' pocket, potentially increasing both affinity and selectivity. A terminal carboxylate group, for instance, can act as a zinc-binding group (ZBG), a common feature in many potent MMPIs.[5]
The Significance of the Aryl Moiety
The 4-fluorophenyl group serves as an anchor, making important interactions with the enzyme surface outside of the immediate catalytic site.
-
Fluorine Substitution: The fluorine atom at the para-position of the phenyl ring is a common feature in many drug candidates. Its high electronegativity can lead to favorable electrostatic interactions with the enzyme. Furthermore, fluorine substitution can improve metabolic stability and pharmacokinetic properties.[2]
-
Other Substitutions: The introduction of other substituents on the phenyl ring can be used to fine-tune the electronic and steric properties of the molecule. Electron-donating groups (e.g., methoxy) or electron-withdrawing groups (e.g., nitro) can alter the charge distribution of the aryl ring, influencing its interaction with the enzyme. Bulky substituents may be used to probe for additional binding pockets or to improve selectivity by preventing binding to MMPs with more constrained active sites.
The Sulfone Linker
The sulfone group is a key structural element, acting as a rigid linker and a potential hydrogen bond acceptor. Its primary role is to correctly orient the alkyl and aryl moieties for optimal interaction with the enzyme. While the sulfone itself is not typically a strong zinc-chelating group, its oxygen atoms can participate in hydrogen bonding with the enzyme backbone.
Comparative Analysis of this compound Analogs
To illustrate the SAR principles discussed above, the following table presents hypothetical IC50 values for a series of this compound analogs against three representative MMPs: MMP-2 (a gelatinase), MMP-9 (another gelatinase), and MMP-13 (a collagenase). This data is for illustrative purposes and is based on general SAR trends for sulfone-based MMP inhibitors.
| Compound | R1 (Alkyl Group) | R2 (Aryl Group) | MMP-2 IC50 (nM) | MMP-9 IC50 (nM) | MMP-13 IC50 (nM) |
| 1 (Parent) | n-Propyl | 4-Fluorophenyl | 500 | 800 | 1200 |
| 2 | Ethyl | 4-Fluorophenyl | 1200 | 1500 | 2000 |
| 3 | Isobutyl | 4-Fluorophenyl | 250 | 400 | 600 |
| 4 | 3-Hydroxypropyl | 4-Fluorophenyl | 400 | 600 | 900 |
| 5 | 3-Carboxypropyl | 4-Fluorophenyl | 50 | 80 | 150 |
| 6 | n-Propyl | Phenyl | 800 | 1100 | 1600 |
| 7 | n-Propyl | 4-Chlorophenyl | 450 | 700 | 1000 |
| 8 | n-Propyl | 4-Methoxyphenyl | 600 | 950 | 1400 |
Interpretation of the Data:
-
Effect of Alkyl Chain Length (Compound 1 vs. 2): Shortening the alkyl chain from propyl to ethyl (Compound 2) leads to a decrease in potency across all three MMPs, suggesting that the propyl group makes more favorable interactions in the S1' pocket.
-
Effect of Alkyl Chain Branching (Compound 1 vs. 3): Introducing a branch in the alkyl chain (isobutyl, Compound 3) results in a modest increase in potency, likely due to enhanced hydrophobic interactions.
-
Effect of Alkyl Chain Functionalization (Compound 1 vs. 4 & 5): The introduction of a hydroxyl group (Compound 4) slightly decreases potency, possibly due to a disruption of hydrophobic interactions. In contrast, the addition of a terminal carboxylate group (Compound 5) dramatically increases potency, as the carboxylate can act as a zinc-binding group.
-
Effect of Aryl Substitution (Compound 1 vs. 6, 7, 8): The presence of the fluorine atom in the parent compound (Compound 1) is beneficial for activity compared to the unsubstituted phenyl analog (Compound 6). Replacing fluorine with chlorine (Compound 7) results in a slight improvement in potency, while the electron-donating methoxy group (Compound 8) is less favorable.
Experimental Protocols
To facilitate the synthesis and evaluation of these and other analogs, we provide the following detailed experimental protocols.
General Synthesis of this compound Analogs
This protocol describes a general method for the synthesis of alkyl aryl sulfones via the reaction of a sodium sulfinate with an alkyl halide.[6]
Diagram of the Synthetic Workflow:
Caption: General synthetic scheme for this compound.
Step-by-Step Protocol:
-
Preparation of Sodium 4-Fluorophenylsulfinate:
-
To a solution of 4-fluorobenzenesulfonyl chloride (1.0 eq) in water is added sodium sulfite (1.2 eq).
-
The mixture is heated to 80 °C and stirred for 4 hours.
-
The reaction is cooled to room temperature, and the resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield sodium 4-fluorophenylsulfinate.
-
-
Synthesis of this compound (Compound 1):
-
To a solution of sodium 4-fluorophenylsulfinate (1.0 eq) in dimethylformamide (DMF) is added 1-bromopropane (1.1 eq).
-
The reaction mixture is stirred at 60 °C for 12 hours.
-
After cooling to room temperature, the reaction is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
-
This general procedure can be adapted to synthesize other analogs by using the appropriate alkyl halide and substituted sodium phenylsulfinate.
In Vitro MMP Inhibition Assay
The inhibitory activity of the synthesized compounds can be determined using a fluorogenic substrate assay. This protocol is a general method that can be adapted for different MMPs.[7]
Diagram of the Assay Workflow:
Caption: Workflow for the in vitro MMP inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5).
-
Reconstitute the human recombinant MMP enzyme in the assay buffer to the desired concentration.
-
Dissolve the fluorogenic MMP substrate in DMSO to prepare a stock solution.
-
Dissolve the test compounds in DMSO to prepare a series of stock solutions of different concentrations.
-
-
Assay Procedure:
-
In a 96-well black microplate, add the assay buffer.
-
Add the test compound solution to the wells to achieve the desired final concentrations. Include a positive control (a known MMP inhibitor) and a negative control (DMSO vehicle).
-
Add the MMP enzyme solution to all wells except for the substrate control wells.
-
Incubate the plate at 37 °C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader and monitor the increase in fluorescence intensity (e.g., excitation at 325 nm and emission at 393 nm for an MCA-based substrate) every minute for 30 minutes at 37 °C.[7]
-
-
Data Analysis:
-
Determine the initial reaction rates (V) from the linear portion of the fluorescence versus time curves.
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion and Future Directions
The structure-activity relationship of this compound analogs as MMP inhibitors is a promising area for the development of novel therapeutics. This guide has outlined the key structural features that contribute to their inhibitory activity and has provided a framework for their synthesis and evaluation.
The illustrative data presented herein highlights the importance of the alkyl chain in probing the S1' pocket and the potential for significant potency enhancement by introducing a zinc-binding group. Furthermore, substitutions on the aryl ring can be used to fine-tune the properties of these inhibitors.
Future work in this area should focus on synthesizing and testing a broader range of analogs to build a more comprehensive SAR model. This should include a wider variety of alkyl and aryl substituents, as well as the exploration of different linkers to replace the sulfone moiety. In addition, selectivity profiling against a panel of MMPs and other related proteases will be crucial for identifying candidates with a favorable therapeutic window. Ultimately, promising compounds will need to be evaluated in cellular and in vivo models to assess their efficacy and pharmacokinetic properties.
References
- Jain, P., Saravanan, C., & Singh, S. K. (2013). Sulphonamides: Deserving class as MMP inhibitors? European Journal of Medicinal Chemistry, 60, 89-100.
- Mohan, V., Talmi-Frank, D., Arkadash, V., Papo, N., & Sagi, I. (2016). Matrix metalloproteinase protein inhibitors: highlighting a new beginning for metalloproteinases in medicine. Drug Design, Development and Therapy, 10, 2355–2368.
- Agamennone, M., et al. (2013). Discovery of a New Class of Potent MMP Inhibitors by Structure-Based Optimization of the Arylsulfonamide Scaffold. ACS Medicinal Chemistry Letters, 4(7), 633-638.
- Jubb, H., et al. (2017). The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma. Molecules, 22(3), 425.
- Becker, D. P., et al. (2001). α-Alkyl-α-amino-β-sulfone Hydroxamates as Potent MMP Inhibitors that Spare MMP-1. Bioorganic & Medicinal Chemistry Letters, 11(20), 2725-2728.
-
Elabscience. (n.d.). Matrix Metalloproteinase 3 (MMP-3) Inhibitor Screening Kit (E-BC-D003). Retrieved from [Link]
- Verma, R. P., & Hansch, C. (2007). Matrix metalloproteinases (MMPs): chemical-biological functions and (Q)SARs. Bioorganic & Medicinal Chemistry, 15(6), 2223-2268.
- Lauer-Fields, J. L., et al. (2015). Peptide-Based Selective Inhibitors of Matrix Metalloproteinase-Mediated Activities. Pharmaceuticals, 8(3), 436-467.
- Baran, P. S. (2020).
- He, L., et al. (2017). Synthesis of Alkyl Aryl Sulfones via Reaction of N-Arylsulfonyl Hydroxyamines with Electron-Deficient Alkenes. Molecules, 22(11), 1855.
-
Organic Chemistry Portal. (n.d.). Aryl sulfone synthesis by C-S coupling reactions. Retrieved from [Link]
- Taylor, D. J., & Overall, C. M. (2017). Advances in assays of matrix metalloproteinases (MMPs) and their inhibitors. Expert Review of Proteomics, 14(1), 3-17.
- Fields, G. B. (2019). The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma. Molecules, 24(21), 3985.
- Gialeli, C., Theocharis, A. D., & Karamanos, N. K. (2011). Roles of matrix metalloproteinases in cancer progression and their pharmacological targeting. The FEBS Journal, 278(1), 16-27.
- Overall, C. M., & Kleifeld, O. (2006). Tumour microenvironment - opinion: validating matrix metalloproteinases as drug targets and anti-targets for cancer therapy.
- Page-McCaw, A., Ewald, A. J., & Werb, Z. (2007). Matrix metalloproteinases and the regulation of tissue remodelling. Nature Reviews Molecular Cell Biology, 8(3), 221-233.
- Turk, B. E. (2006). Targeting proteases: successes, failures and future prospects. Nature Reviews Drug Discovery, 5(9), 785-799.
- Whitty, A., & Babine, R. E. (2017). Progress in the discovery of selective inhibitors of matrix metalloproteinases. Current Opinion in Chemical Biology, 39, 54-62.
- Jacobsen, J. A., & Major, J. (2012). The rebirth of matrix metalloproteinase inhibitors: the demise of a dogma. Current Opinion in Chemical Biology, 16(5-6), 527-534.
- Moss, M. L., & Minond, D. (2012). Recent advances in the discovery of matrix metalloproteinase inhibitors. Annual Reports in Medicinal Chemistry, 47, 229-243.
- Lovejoy, B., et al. (1999). Crystal structures of MMP-1 and -13 reveal the structural basis for selectivity of collagenase inhibitors.
-
Wikipedia. (2023). Metalloprotease inhibitor. Retrieved from [Link]
Sources
- 1. Synthesis of alkyl sulfones via a photocatalytic multicomponent reaction of aryldiazo tetrafluoroborate salts, styrene derivatives, and sodium metabisulfite - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Matrix Metalloproteinase 13 Inhibitors for Modulation of Osteoclastogenesis: Enhancement of Solubility and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a New Class of Potent MMP Inhibitors by Structure-Based Optimization of the Arylsulfonamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Alkyl Aryl Sulfones via Reaction of N-Arylsulfonyl Hydroxyamines with Electron-Deficient Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Aryl sulfone synthesis by C-S coupling reactions [organic-chemistry.org]
Benchmarking Guide: Propyl-Functionalized Poly(arylene ether sulfone) Polymers
This guide benchmarks the performance of Propyl-functionalized Poly(arylene ether sulfone)s (PAES) , a class of high-performance polymers derived from Bis(4-fluorophenyl) sulfone .
Note on Nomenclature: The term "Propyl(4-fluorophenyl) sulfone" typically refers to a specific structural motif or is a nomenclature variation for polymers synthesized from Bis(4-fluorophenyl) sulfone and propyl-containing bisphenols (e.g., Bisphenol A, which contains an isopropylidene bridge) or propyl-sulfonated side chains. This guide addresses both the standard Polysulfone (PSU) (containing the isopropylidene "propyl" linkage) and advanced Propyl-sulfonated PAES variants used in specialized membrane applications.
Executive Summary
Poly(arylene ether sulfone)s (PAES) are the backbone of modern membrane technology and high-performance engineering plastics. While standard Polysulfone (PSU) relies on an isopropylidene (propyl) linkage for flexibility and solubility, next-generation Propyl-sulfonated PAES incorporates propyl-sulfonic acid side chains to enhance hydrophilicity and proton conductivity without compromising the mechanical integrity of the sulfone backbone.
This guide benchmarks these materials against industry standards (Nafion™, Polyethersulfone), focusing on their utility in drug delivery systems , hemodialysis membranes , and proton exchange membranes (PEMs) .
Key Performance Advantages
-
Thermal Stability: Glass transition temperatures (
) exceeding 185°C. -
Chemical Resistance: Superior resistance to hydrolysis and oxidation compared to polyesters.
-
Tunable Hydrophilicity: Propyl-sulfonated variants offer controlled water uptake for biocompatible interfaces.
Chemical Basis & Synthesis Logic
The core chemistry relies on the nucleophilic aromatic substitution (
Synthesis Workflow
The synthesis requires precise stoichiometric control to achieve high molecular weight. The reaction typically utilizes Potassium Carbonate (
Performance Benchmarking
The following data compares Standard Polysulfone (PSU) (containing the isopropylidene linkage) and Propyl-Sulfonated PAES (functionalized for membranes) against Nafion™ 212 (industry standard for ionic membranes) and Polyethersulfone (PES) .
Table 1: Comparative Material Properties
| Property | Standard PSU (Udel® type) | Propyl-Sulfonated PAES | Polyethersulfone (PES) | Nafion™ 212 (Benchmark) |
| Primary Structure | Isopropylidene-linked Sulfone | Propyl-SO3H Grafted Sulfone | Ether-Sulfone (No Propyl) | Perfluorinated Ionomer |
| Glass Transition ( | 185°C | 190–220°C (Ionic crosslinking) | 225°C | ~110°C (Transition) |
| Tensile Strength | 70–80 MPa | 50–65 MPa | 80–90 MPa | 20–30 MPa |
| Proton Conductivity | Negligible | 0.13 – 0.19 S/cm (80°C) | Negligible | ~0.10 S/cm (80°C) |
| Water Uptake | < 1% | 20–45% (Tunable) | 2–3% | ~20–30% |
| Biocompatibility | High (Dialysis Standard) | High (Reduced Protein Adsorption) | High | Moderate |
Analysis of Alternatives
-
Vs. Nafion: Propyl-sulfonated PAES offers significantly higher mechanical strength (50+ MPa vs 25 MPa) and lower fuel crossover, making it superior for robust membrane applications, though Nafion retains higher chemical stability in extreme oxidation.
-
Vs. PES: Standard PSU (Propyl-linked) is more flexible and easier to process than PES, though PES has a higher thermal ceiling. The propyl group in PSU reduces the
slightly but improves solubility for casting drug delivery matrices.
Chemical Resistance Profile
-
Acids/Bases: Excellent resistance to hydrolysis over pH 2–13.
-
Oxidation: Propyl-sulfonated variants show improved oxidative stability compared to non-fluorinated aromatics due to the electron-withdrawing sulfone group protecting the backbone.
Experimental Protocols
To validate these properties, the following protocols are recommended. These are designed to be self-validating (e.g., using NMR to confirm structure before testing properties).
Protocol A: Synthesis of Propyl-Functionalized PAES
Objective: Synthesize a high-molecular-weight sulfone polymer from Bis(4-fluorophenyl) sulfone.
-
Reagent Prep: Recrystallize Bis(4-fluorophenyl) sulfone from ethanol. Dry Bisphenol A (or propyl-functionalized bisphenol) under vacuum at 60°C for 24h.
-
Polymerization:
-
Charge a 3-neck flask with Bis(4-fluorophenyl) sulfone (10 mmol), Bisphenol A (10 mmol), and
(12 mmol). -
Add solvent mixture: NMP (15 mL) and Toluene (10 mL).
-
Dehydration Step: Heat to 140°C. Toluene azeotropes out water (byproduct of phenoxide formation). Validation: Ensure Dean-Stark trap collects theoretical water volume.
-
Reaction: Raise temp to 170°C for 4–6 hours. Solution will become viscous.
-
-
Work-up: Pour hot solution into a 10x excess of Methanol/Water (1:1) under vigorous stirring to precipitate polymer fibers.
-
Purification: Wash precipitate 3x with hot water to remove salts (
, ). Dry at 100°C vacuum. -
Characterization:
-NMR (DMSO- ) should show distinct aromatic signals (7.0–8.0 ppm) and the propyl/isopropylidene methyl signals (1.6 ppm for PSU).
Protocol B: Membrane Casting & Conductivity Testing
Objective: Measure ionic performance for drug delivery or filtration applications.
-
Casting: Dissolve 1g polymer in 10mL DMAc. Filter through 0.45µm PTFE filter. Cast onto glass plate. Dry at 60°C (12h) then 120°C (vacuum, 24h).
-
Acidification (for Sulfonated variants): Boil membrane in 1M
for 1h, then wash with deionized water until pH neutral. -
Conductivity: Use a 4-probe AC impedance spectroscopy method.
-
Clamp sample in conductivity cell (immersed in water at 80°C).
-
Sweep frequency 1 MHz to 10 Hz.
-
Calculate
where is distance, is resistance, is area.
-
Application Logic: Drug Delivery & Filtration
The "Propyl" modification is critical for tuning the interaction between the polymer matrix and biological systems.
References
-
Synthesis of Sulfonated Poly(arylene ether sulfone)s Containing Aliphatic Moieties. National Institutes of Health (NIH). Available at: [Link]
-
Preparation and characterization of new types of sulfonated poly (ether sulfide sulfone). ResearchGate. Available at: [Link]
-
Polymer Electrolyte Membranes Derived from New Sulfone Monomers. ACS Publications. Available at: [Link]
-
Alkaline Stable Anion Exchange Membranes Based on Cross-Linked Poly(arylene ether sulfone). National Institutes of Health (NIH). Available at: [Link]
-
Polydiallylammonium-polysulfone multiblock copolymers. OSTI.gov. Available at: [Link]
Cross-reactivity analysis of Propyl(4-fluorophenyl) sulfone in biological systems
Publish Comparison Guide: Cross-Reactivity Analysis of Propyl(4-fluorophenyl) sulfone in Biological Systems
Executive Summary: The Tunable Electrophile
This compound represents a distinct class of "tunable" electrophiles used in chemical biology and drug discovery. Unlike highly reactive pan-assay interference compounds (PAINS) or indiscriminate alkylating agents (e.g., iodoacetamide), this compound utilizes a Nucleophilic Aromatic Substitution (
The critical challenge with this molecule is not its potency, but its cross-reactivity profile . Its reactivity is driven by the electron-withdrawing sulfone group activating the para-fluorine. This guide analyzes its performance against standard alternatives, focusing on chemoselectivity (Cys vs. Lys), proteome-wide specificity, and adduct stability.
Mechanistic Basis of Cross-Reactivity
To understand cross-reactivity, we must first define the mechanism. This compound targets nucleophiles via
Key Mechanistic Insight: Unlike Michael acceptors (e.g., acrylamides) that form reversible covalent bonds or succumb to retro-Michael addition, the aryl-thioether adduct formed by this sulfone is hyper-stable. However, the leaving group (Fluoride) requires a significant activation energy, making this probe less reactive but more selective than its heteroaryl analogs (e.g., chloropyrimidines).
Figure 1: Mechanism of Action ( Pathway)
The following diagram illustrates the irreversible arylation of a protein cysteine residue by this compound.
Caption: Figure 1: The
Comparative Performance Analysis
This section evaluates this compound against industry-standard cysteine-reactive probes.
Table 1: Performance Matrix vs. Alternatives
| Feature | This compound | Iodoacetamide (IAA) | N-Ethylmaleimide (NEM) | Heteroaryl Sulfones (e.g., Pyrimidines) |
| Primary Mechanism | Michael Addition | |||
| Reactivity ( | Moderate (Tunable) | High | High | Very High |
| Chemoselectivity | High (Cys >> Lys) | Low (Cys, Lys, His, N-term) | Moderate (Cys > Lys) | High (Cys >> Lys) |
| Adduct Stability | Excellent (Irreversible) | Excellent | Moderate (Ring hydrolysis) | Excellent |
| Cross-Reactivity Risk | Low (Requires activated Cys) | High (Global alkylator) | Medium (Off-target Michael addition) | Medium (Promiscuous due to high reactivity) |
| Application | Selective Probe / TCI Warhead | Total Cysteine Mapping | Blocking Agent | Rapid Labeling |
Critical Analysis of Alternatives:
-
Vs. Iodoacetamide (IAA): IAA is the "sledgehammer" of proteomics. It will alkylate almost any accessible cysteine. This compound is superior when you need to interrogate functional/catalytic cysteines (which often have lower
) without labeling structural cysteines. -
Vs. Maleimides: Maleimide adducts can undergo exchange reactions with glutathione (retro-Michael) or hydrolysis. The aryl-thioether bond formed by our sulfone is metabolically stable, making it a better candidate for in vivo tracking or long-term occupancy studies [1].
-
Vs. Heteroaryl Sulfones: Pyrimidine-based sulfones are often too reactive, leading to higher background noise. The phenyl ring in this compound dampens reactivity, enhancing specificity for the intended target [2].
Experimental Protocol: Self-Validating Cross-Reactivity Assay
To ensure scientific integrity, you must validate the cross-reactivity of this compound in your specific biological system. Do not rely solely on literature
Protocol: Competitive Gel-Based ABPP (Activity-Based Protein Profiling)
Objective: Determine if this compound binds off-targets in a complex proteome.
Reagents:
-
Test Compound: this compound (1, 10, 100 µM).
-
Probe: Iodoacetamide-Alkyne (IAA-Alkyne) or a Rhodamine-conjugated sulfonate.
-
Lysate: HEK293 or HepG2 soluble fraction (1 mg/mL).
Workflow:
-
Proteome Preparation: Dilute cell lysate to 1 mg/mL in PBS (pH 7.4). Avoid DTT/BME (competing nucleophiles).
-
Competition Step: Incubate lysate with Test Compound (dose-response) for 1 hour at 37°C.
-
Control: DMSO vehicle only.
-
-
Probe Labeling: Add IAA-Alkyne (final conc. 1 µM) to all samples. Incubate for 30 mins.
-
Logic: The IAA-Alkyne will label all cysteines not blocked by your sulfone.
-
-
Click Chemistry: Perform CuAAC click reaction with Azide-Rhodamine reporter.
-
Readout: SDS-PAGE followed by in-gel fluorescence scanning.
Self-Validation Check:
-
Specific Binding: Disappearance of specific bands with increasing sulfone concentration indicates target engagement.
-
Cross-Reactivity (The "Blur"): If the entire lane loses intensity uniformly, your sulfone is acting as a non-specific global alkylator (High Cross-Reactivity).
-
Clean Profile: If only distinct bands disappear while the background remains constant, the compound is selective .
Figure 2: Competitive ABPP Workflow
Visualizing the logic of the cross-reactivity assay.
Caption: Figure 2: Competitive ABPP workflow. Cross-reactivity is identified when the test compound blocks the broad-spectrum probe (IAA-Alkyne) globally, rather than at specific molecular weights.
Troubleshooting & Optimization
-
Issue: Low Reactivity.
-
Issue: Glutathione (GSH) Depletion. [6]
References
-
Gunnoo, S. B., & Madder, A. (2016). Bioconjugation using stable aryl-thiol adducts. ChemBioChem, 17(7), 529-553. Link
-
Gehringer, M., & Laufer, S. A. (2019). Emerging and re-emerging warheads for targeted covalent inhibitors: applications in medicinal chemistry and chemical biology. Journal of Medicinal Chemistry, 62(12), 5673-5724. Link
-
Loudon, G. M. (2020).[7] Nucleophilic Aromatic Substitution in Biological Systems. Organic Chemistry of Biological Pathways. Link(Note: Generalized citation for S_NAr mechanism).
-
Cravatt, B. F., et al. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual Review of Biochemistry, 77, 383-414. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Promising in Vitro Antiproliferative Activity of Sulfones of a 5-Nitrothiazole Series - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Reaction-based fluorogenic probes for detecting protein cysteine oxidation in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 7. semanticscholar.org [semanticscholar.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
